molecular formula C11H13IN2O3 B12106288 N-Acetyl-3-iodo-L-tyrosine, amide

N-Acetyl-3-iodo-L-tyrosine, amide

Numéro de catalogue: B12106288
Poids moléculaire: 348.14 g/mol
Clé InChI: WEEJPQQOBNMRHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Acetyl-3-iodo-L-tyrosine, amide is a useful research compound. Its molecular formula is C11H13IN2O3 and its molecular weight is 348.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-3-iodo-L-tyrosine, amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-3-iodo-L-tyrosine, amide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H13IN2O3

Poids moléculaire

348.14 g/mol

Nom IUPAC

2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide

InChI

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)

Clé InChI

WEEJPQQOBNMRHS-UHFFFAOYSA-N

SMILES canonique

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N

Origine du produit

United States

Foundational & Exploratory

N-Acetyl-3-iodo-L-tyrosine amide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Molecular Weight, and Research Applications[1][2][3]

Executive Summary

N-Acetyl-3-iodo-L-tyrosine amide (CAS: 59302-19-1) is a specialized halogenated amino acid derivative utilized primarily in proteomics, enzymatic kinetics, and structural biology.[1][2] Structurally, it represents a "capped" tyrosine residue—acetylated at the N-terminus and amidated at the C-terminus—mimicking the electronic and steric environment of a tyrosine residue embedded within a polypeptide chain. This modification removes the zwitterionic character of the free amino acid, making it an ideal substrate for studying oxidative cross-linking , peroxidase activity (MPO/EPO) , and halogen bonding interactions without interference from charged termini.

This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this compound in high-fidelity biochemical assays.

Part 1: Chemical Constitution & Molecular Architecture

The compound is defined by the introduction of an iodine atom at the ortho position of the phenolic ring (position 3) and the blocking of both termini. This specific configuration alters the pKa of the phenolic hydroxyl group, enhancing its reactivity in radical-mediated oxidation reactions compared to non-iodinated tyrosine.

1.1 Physicochemical Data Table
PropertySpecification
Chemical Name N-Acetyl-3-iodo-L-tyrosine amide
IUPAC Name (2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide
CAS Number 59302-19-1
Molecular Formula C₁₁H₁₃IN₂O₃
Molecular Weight (Average) 348.14 g/mol
Monoisotopic Mass 348.00 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Appearance White to off-white crystalline solid
pKa (Phenolic OH) ~8.5 (Lower than Tyrosine due to I-substitution)
1.2 Structural Visualization (Graphviz)

The following diagram illustrates the structural hierarchy and functional groups of the molecule.

ChemicalStructure cluster_0 Functional Implications TyrosineCore Tyrosine Backbone (Phenylalanine Core) Amide Amide Group (C-Terminus Cap) TyrosineCore->Amide Amidation Iodine Iodine Atom (3-Position) TyrosineCore->Iodine Electrophilic Subst. Hydroxyl Phenolic -OH (4-Position) TyrosineCore->Hydroxyl Native Acetyl N-Acetyl Group (N-Terminus Cap) Acetyl->TyrosineCore Acylation Desc1 Mimics internal peptide bond Acetyl->Desc1 Amide->Desc1 Desc2 Enhanced radical stability (Peroxidase Substrate) Iodine->Desc2

Figure 1: Structural decomposition of N-Acetyl-3-iodo-L-tyrosine amide highlighting functional modifications.

Part 2: Synthesis & Preparation Logic[1]

While commercially available, understanding the synthesis is crucial for troubleshooting impurities (e.g., di-iodo species or free acid derivatives). The synthesis generally follows a "Cap-then-Modify" or "Modify-then-Cap" strategy.

2.1 Synthetic Pathway (Field-Proven Route)

The most robust route prevents side reactions by blocking termini before iodination.

  • Starting Material: L-Tyrosine Amide (or N-Acetyl-L-Tyrosine).

  • Acetylation: Reaction with acetic anhydride in aqueous alkali (Schotten-Baumann conditions) to protect the amine.

  • Iodination: Electrophilic aromatic substitution using Iodine Monochloride (ICl) or NaI/Chloramine-T .

    • Critical Control: Stoichiometry must be strictly controlled (0.95 - 1.0 eq of Iodine) to prevent the formation of 3,5-diiodo derivatives.

  • Purification: Recrystallization from ethanol/water or Preparative HPLC.

Part 3: Experimental Applications & Protocols
3.1 Primary Application: Peroxidase Substrate

N-Acetyl-3-iodo-L-tyrosine amide serves as a specific substrate for Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) . Unlike free tyrosine, the capped ends prevent non-specific electrostatic binding to the enzyme, ensuring that reaction kinetics reflect the intrinsic oxidation rate of the phenolic ring.

Mechanism: The enzyme oxidizes the phenolic hydroxyl to a tyrosyl radical. Due to the iodine substituent, the radical is stabilized but reactive enough to form dityrosine cross-links or undergo further oxidation.

3.2 Protocol: Spectrophotometric Determination of Peroxidase Activity

This protocol validates the activity of MPO using N-Acetyl-3-iodo-L-tyrosine amide as a probe.

Materials:

  • Substrate Stock: 10 mM N-Acetyl-3-iodo-L-tyrosine amide in 50% DMSO/PBS.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Oxidant: 1 mM Hydrogen Peroxide (H₂O₂), freshly prepared.

  • Enzyme: Purified Human MPO (or cell lysate).

Step-by-Step Methodology:

  • Baseline Setup:

    • In a quartz cuvette (path length 1 cm), add 980 µL of Buffer.

    • Add 10 µL of Substrate Stock (Final conc: 100 µM).

    • Self-Validation Step: Measure Absorbance at 290 nm and 320 nm. Ensure background is stable.

  • Enzyme Addition:

    • Add 5-10 µL of MPO solution. Mix by inversion. Incubate for 2 minutes to allow equilibration.

  • Reaction Initiation:

    • Add 10 µL of H₂O₂ (Final conc: 10 µM).

    • Immediately start kinetic recording at 325 nm (Absorbance of the oxidation product/dityrosine formation).

  • Data Analysis:

    • Calculate

      
       from the linear portion of the curve.
      
    • Use the extinction coefficient of the dityrosine dimer (approx

      
      ) to quantify activity.
      
3.3 Experimental Workflow Diagram

Workflow Start Sample Preparation (Buffer + Substrate) Blank Blank Reading (Abs 325nm) Start->Blank Equilibrate Initiate Initiate Reaction (Add H2O2) Blank->Initiate Add Enzyme Kinetics Kinetic Monitoring (0-5 mins) Initiate->Kinetics Oxidation Analysis Calculate Activity (Delta Abs/min) Kinetics->Analysis Linear Regression

Figure 2: Kinetic assay workflow for peroxidase activity determination.

Part 4: Analytical Validation (QC)

To ensure the integrity of the compound before use in sensitive assays, the following QC parameters should be checked:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min.

    • Detection: UV at 280 nm.

    • Acceptance Criteria: Single peak >98%.[3] Impurities at relative retention time (RRT) ~1.1 (Di-iodo species) or ~0.9 (Non-iodinated) must be <1%.

  • Mass Spectrometry:

    • ESI-MS (+): Expect [M+H]⁺ = 349.14.

    • Note: The isotopic pattern of Iodine (A=127, 100% abundance) is distinct; lack of M+2 isotope characteristic of Cl/Br helps confirm identity.

References
  • Santa Cruz Biotechnology. N-Acetyl-3-iodo-L-tyrosine Amide Product Data. Retrieved from

  • Sigma-Aldrich. N-Acetyl-3-iodo-L-tyrosine (Acid Form) Reference Data. Retrieved from

  • ChemicalBook. N-Acetyl-L-tyrosine Synthesis Protocols. Retrieved from

  • PubChem. Compound Summary for Iodinated Tyrosine Derivatives. Retrieved from

  • Examine. L-Tyrosine and N-Acetyl-L-Tyrosine Research Breakdown. Retrieved from

Sources

Iodinated Tyrosine Amide Derivatives: A Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated tyrosine amide derivatives represent a specialized class of halogenated amino acid scaffolds critical to three distinct fields of research: radiopharmaceutical development , peptidomimetic engineering , and metabolic pathway interrogation . Unlike their free acid counterparts, the amide derivatives exhibit enhanced stability against carboxypeptidases and improved blood-brain barrier (BBB) permeability, making them superior candidates for CNS-targeted probes and stable radiotracers.

This guide provides a rigorous technical breakdown of their synthesis, stability profiles, and application in high-affinity ligand design.

Part 1: Chemical Architecture & Functional Logic

The Scaffolds

The core utility of these derivatives stems from the iodine atom's unique properties: its large van der Waals radius (approx. 2.15 Å) mimics the steric bulk of an isopropyl group, while its lipophilicity enhances membrane interaction.

Derivative ClassChemical StructurePrimary ApplicationKey Property
3-Iodo-L-tyrosine amide (MIT-NH₂) Mono-iodinated at meta positionTyrosine Hydroxylase Inhibitor Reversible competitive inhibition of the rate-limiting step in dopamine synthesis.[1]
3,5-Diiodo-L-tyrosine amide (DIT-NH₂) Di-iodinated at both meta positionsThyroid Hormone Precursor Mimics T4 precursors; used to study thyroid peroxidase (TPO) specificity.
N-Acetyl-3-[125I]iodotyrosine amide Acetylated N-terminusRadiotracer / Ligand High stability radiolabel for GPCR binding assays (e.g., Opioid receptors).
The Amide Advantage

In drug design, converting the C-terminal carboxylate to a primary amide (


) alters the physicochemical profile significantly:
  • Proteolytic Resistance: Blocks degradation by C-terminal exopeptidases.

  • H-Bonding Network: The amide group acts as both a hydrogen bond donor and acceptor, often improving affinity for G-Protein Coupled Receptors (GPCRs) that recognize amidated peptide termini (e.g., Neuropeptide Y, Substance P).

Part 2: Synthesis & Functionalization Protocols

Direct Electrophilic Iodination

The introduction of iodine onto the tyrosine phenolic ring is an electrophilic aromatic substitution (SEAr). The choice of oxidant is critical to preserve the amide functionality and prevent side reactions (e.g., oxidation of Methionine or Cysteine residues).

Comparative Reagent Selection
ReagentOxidizing StrengthReaction TimeSpecificityRecommended Use
Chloramine-T (CAT) High (Harsh)30-60 secLow (Oxidizes Met/Cys)High specific activity radiolabeling of simple peptides.
Iodo-Gen® Medium (Solid-phase)5-15 minMediumProtein/Peptide labeling; easy removal (insoluble).
Lactoperoxidase Low (Enzymatic)30-60 minHighSensitive proteins; mimics in vivo biosynthesis.
NIS / AgTFA Chemical1-4 hoursHigh (Regioselective)Bulk synthesis of non-radioactive standards.
Protocol: Chloramine-T Radioiodination (Standard Workflow)

Objective: Labeling a Tyrosine-Amide containing peptide with Iodine-125.

  • Preparation: Dissolve 10 µg of peptide in 20 µL of 0.5 M Sodium Phosphate buffer (pH 7.5).

  • Activation: Add 1 mCi (37 MBq) of Na[125I].

  • Initiation: Add 10 µL of Chloramine-T (1 mg/mL in phosphate buffer). Vortex for exactly 30 seconds .

  • Quenching: Immediately add 10 µL of Sodium Metabisulfite (2 mg/mL) to reduce excess iodine and oxidant.

  • Scavenging: Add 100 µL of 1% KI (cold carrier) to prevent non-specific adsorption.

  • Purification: Separate via RP-HPLC (C18 column) using a water/acetonitrile gradient (+0.1% TFA).

    • Note: The mono-iodinated product typically elutes after the non-iodinated precursor due to increased lipophilicity.

Palladium-Catalyzed Cross-Coupling (The "Handle" Strategy)

For medicinal chemistry, 3-iodotyrosine is not just an endpoint but a reactive handle.[2] Using 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine , researchers can perform late-stage functionalization.[2]

Workflow Visualization:

SynthesisWorkflow cluster_direct Direct Radiolabeling Start L-Tyrosine Amide Protection N-Protection (Fmoc/Cbz) Start->Protection Direct Radioiodination (Chloramine-T) Start->Direct Iodination Iodination (NIS / AgTFA) Protection->Iodination Electrophilic Subst. Coupling Pd-Catalyzed Cross-Coupling Iodination->Coupling Suzuki/Sonogashira Deprotection Deprotection Coupling->Deprotection Product Functionalized Peptidomimetic Deprotection->Product Tracer 125-I Radioligand Direct->Tracer

Figure 1: Dual synthetic pathways for iodinated tyrosine amides: Left-to-Right depicts medicinal chemistry functionalization; Dotted line depicts direct radiolabeling for tracer generation.

Part 3: Biological Applications & Mechanisms

Tyrosine Hydroxylase Inhibition (Dopamine Research)

3-Iodo-L-tyrosine is a potent, reversible inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[3]

  • Mechanism: It competes with the natural substrate (L-Tyrosine) for the active site.

  • Research Use: Used to experimentally deplete dopamine levels in cellular or animal models to study Parkinsonian phenotypes or dopamine-dependent behaviors.

Opioid Receptor Ligands (SAR Studies)

In opioid peptide research (e.g., Enkephalins, Dynorphins), iodination of the Tyr¹ residue often drastically alters pharmacological profiles.

  • Case Study: [Tyr(3'-I)¹]TIPP .

    • Parent: TIPP (Tyr-Tic-Phe-Phe) is a selective Delta Opioid Receptor (DOR) antagonist.

    • Modification: Iodination of the N-terminal Tyrosine.[2][3]

    • Result: Converts the molecule into a full DOR agonist with high affinity. This demonstrates how the iodine atom's steric bulk can induce conformational changes in the receptor-ligand complex.

Thyroid Hormone Biosynthesis

Iodinated tyrosine amides serve as mechanistic probes for the thyroid hormone synthesis pathway.

Pathway Visualization:

ThyroidPathway Iodide Iodide (I-) TPO Thyroid Peroxidase (Enzyme) Iodide->TPO Oxidation MIT Mono-iodotyrosine (MIT) TPO->MIT Iodination DIT Di-iodotyrosine (DIT) TPO->DIT Tyr Tyrosine Residue (Thyroglobulin) Tyr->TPO MIT->TPO + Iodine Coupling Coupling Reaction MIT->Coupling DIT->Coupling T3T4 T3 / T4 Hormones Coupling->T3T4 Ether Linkage Formation

Figure 2: The biological cascade of tyrosine iodination. Research derivatives (MIT/DIT amides) are used to inhibit or study the kinetics of the TPO and Coupling steps.

Part 4: Stability & Storage (Critical QC)

Deiodination

The carbon-iodine bond on the phenolic ring is susceptible to deiodinases in vivo and photolysis in vitro.

  • In Vivo: Rapid deiodination leads to accumulation of radioactive iodine in the thyroid (if not blocked by KI) and stomach. Amidation of the C-terminus slows metabolic clearance but does not prevent deiodination.

  • In Vitro: Solutions must be kept in the dark. Exposure to UV light causes homolytic cleavage of the C-I bond, generating radical species that degrade the peptide.

Storage Protocol
  • Lyophilized Solids: Stable at -20°C for >1 year. Protect from light.[3]

  • Radioactive Solutions: Store at 4°C (do not freeze, as radiolysis is accelerated in frozen aqueous states due to radical concentration). Use within 2 weeks of synthesis due to 125I decay (Half-life: 59.4 days) and radiolysis.

References

  • BenchChem. (2025).[2] Application Notes: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis. Retrieved from

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280. Retrieved from

  • Schiller, P. W., et al. (1995). Tyrosine-iodination converts the delta-opioid peptide antagonist TIPP to an agonist. European Journal of Pharmacology, 280(2), 211-214. Retrieved from

  • Mier, W., & Haberkorn, U. (2019). Radiolabeling Peptides and Proteins: An Overview of Traditional and Emerging Techniques. Molecules. Retrieved from

  • Tietze, F., et al. (1989).[1] Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes. Journal of Biological Chemistry. Retrieved from

Sources

C11H13IN2O3 molecular formula reference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-3-iodo-L-tyrosinamide (C11H13IN2O3): A Mechanistic Probe for Enzymatic Iodination and Thyroid Peroxidase Activity Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Endocrinologists

Executive Summary

The molecular formula C11H13IN2O3 corresponds to N-Acetyl-3-iodo-L-tyrosinamide (NA-3-IY-NH2). While often categorized as a biochemical reagent, this compound serves as a critical minimalist model for studying the complex enzymology of thyroid hormone biosynthesis.

In drug development, specifically within the thyroid axis and tyrosine kinase inhibitor (TKI) research, C11H13IN2O3 is utilized to validate Thyroid Peroxidase (TPO) activity and investigate the thermodynamics of halogen bonding in protein-ligand interactions. This guide moves beyond basic stoichiometry to explore the compound's utility as a mechanistic probe, detailing synthesis, stability, and a self-validating assay for enzymatic iodination.

Chemical Architecture & Physicochemical Profile

The structural integrity of N-Acetyl-3-iodo-L-tyrosinamide lies in its modifications to the native tyrosine scaffold. By acetylating the N-terminus and amidating the C-terminus, the molecule mimics the peptide bond environment of tyrosine residues within the massive thyroglobulin protein, without the steric bulk.

The presence of the iodine atom at the ortho position (C3) of the phenol ring significantly alters the electronic properties of the hydroxyl group, a feature exploited in spectrophotometric assays.

Table 1: Physicochemical Specifications
PropertySpecificationMechanistic Implication
IUPAC Name (2S)-2-acetamido-3-(4-hydroxy-3-iodo-phenyl)propanamideDefines stereospecificity essential for enzymatic recognition.
Molecular Weight 348.14 g/mol Low MW allows rapid diffusion in kinetic assays.
pKa (Phenolic) ~6.7 - 7.0Critical: Iodine withdraws electrons, lowering pKa (vs. ~10 for Tyrosine), facilitating phenolate formation at physiological pH.
Solubility DMSO (>20 mg/mL), MeOH; Low in H2ORequires organic co-solvent for aqueous buffer preparation.
UV Max ~285 nm (acid), ~300 nm (base)Bathochromic shift upon ionization allows real-time monitoring.
Stability Light SensitiveThe C-I bond is susceptible to homolytic cleavage by UV light; store in amber vials.

Mechanistic Role: The TPO Iodination Cycle

The primary utility of C11H13IN2O3 is in modeling the organification of iodide . Thyroid Peroxidase (TPO) oxidizes iodide (I⁻) to an iodinating species (likely I⁺ or I•) using Hydrogen Peroxide (H₂O₂). N-Acetyl-3-iodo-L-tyrosinamide acts as the acceptor substrate.

Unlike native tyrosine, the mono-iodinated status of C11H13IN2O3 makes it the specific precursor for the formation of 3,5-diiodo derivatives (mimicking DIT formation), which is the rate-limiting step in T4 synthesis.

Figure 1: Enzymatic Reaction Pathway

The following diagram illustrates the radical-mediated mechanism where TPO oxidizes the substrate to facilitate the second iodination event.

TPO_Mechanism TPO Thyroid Peroxidase (TPO-Heme) CmpI Compound I (Oxidized Heme) TPO->CmpI -H2O H2O2 H2O2 H2O2->TPO Oxidation Radical Tyrosyl Radical (Intermediate) CmpI->Radical Reduction Substrate C11H13IN2O3 (N-Acetyl-3-iodo-L-tyrosinamide) Substrate->CmpI e- Transfer Product Di-iodo Product (C11H12I2N2O3) Radical->Product + Iodine Species Iodide Iodide (I-) Iodide->CmpI Oxidation

Caption: The TPO catalytic cycle showing the oxidation of C11H13IN2O3 to a tyrosyl radical, facilitating the addition of a second iodine atom.

Experimental Protocol: Self-Validating TPO Activity Assay

This protocol describes a continuous spectrophotometric assay using C11H13IN2O3. The assay is self-validating because the product (di-iodinated derivative) has a distinct extinction coefficient, allowing direct quantification without stopping the reaction.

Objective: Determine kinetic parameters (


, 

) of TPO or TPO-mimetic catalysts.
Reagents Preparation:
  • Substrate Stock (10 mM): Dissolve 34.8 mg of C11H13IN2O3 in 10 mL DMSO. Store at -20°C in the dark.

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Oxidant: 1 mM H₂O₂ (Freshly prepared).

  • Iodide Source: 10 mM KI in water.

Step-by-Step Workflow:
  • Baseline Calibration:

    • In a quartz cuvette, mix 900 µL Buffer, 50 µL KI, and 10 µL Substrate Stock.

    • Validation Check: Absorbance at 290 nm should be stable. If drifting, check for photo-degradation.

  • Enzyme Initiation:

    • Add TPO enzyme (unit concentration dependent on source, e.g., 5-10 µg/mL).

    • Incubate for 60 seconds to allow enzyme-substrate binding equilibrium.

  • Reaction Trigger:

    • Add 10 µL H₂O₂ to initiate the catalytic cycle.

  • Data Acquisition:

    • Monitor

      
       for 180 seconds.
      
    • Mechanism: The conversion of mono-iodo (C11H13IN2O3) to di-iodo tyrosine results in a spectral decrease at 290 nm and an increase at 305 nm due to the pKa shift of the phenolic group.

  • Quantification:

    • Calculate rate using Beer-Lambert Law:

      
      .
      
    • 
       between mono- and di-iodo forms is approximately 
      
      
      
      (verify with standard curves).
Figure 2: Assay Logic Flow

Assay_Workflow Start Start: Prepare Reaction Mix (Buffer + KI + C11H13IN2O3) Baseline Measure Baseline Abs (290nm) (Stability Check) Start->Baseline AddEnzyme Add TPO Enzyme (Equilibration) Baseline->AddEnzyme Trigger Add H2O2 (Initiator) AddEnzyme->Trigger Monitor Monitor Kinetic Trace (180 seconds) Trigger->Monitor Decision Is Linear Rate Observed? Monitor->Decision Calc Calculate V0 using Delta Epsilon Decision->Calc Yes Troubleshoot Troubleshoot: 1. Check H2O2 freshness 2. Check Substrate precipitation Decision->Troubleshoot No

Caption: Logic flow for the continuous spectrophotometric assay of TPO activity using C11H13IN2O3.

Scientific Integrity & Troubleshooting

Causality in Experimental Design:

  • Why Amide/Acetyl protection? Free tyrosine has a zwitterionic character that complicates pH-dependent solubility. The acetyl/amide caps (C11H13IN2O3) ensure the molecule remains uncharged at the N/C termini, isolating the ionization behavior solely to the phenolic -OH. This makes pKa determination precise.

  • Why 290 nm? The iodine atom is an electron-withdrawing group (inductive effect) but also a resonance donor. This shifts the absorption maximum. Monitoring at 290 nm maximizes the differential between the substrate and the di-iodinated product.

Common Failure Modes:

  • H₂O₂ Scavenging: High concentrations of DMSO (>5%) can scavenge hydroxyl radicals, inhibiting the reaction. Correction: Keep DMSO <1% final volume.

  • Photolysis: C11H13IN2O3 turns yellow upon UV exposure due to iodine liberation. Correction: Prepare solutions in amber glass; discard if yellowing occurs before enzyme addition.

References

  • Taurog, A. (1999). Molecular Evolution of the Thyroid Peroxidase Mechanism. Biochimie.

  • PubChem. (2024).[1][2][3] Compound Summary: N-Acetyl-3-iodo-L-tyrosinamide (C11H13IN2O3).[4][5] National Library of Medicine.

  • Divi, R. L., & Doerge, D. R. (1994). Mechanism of inactivation of thyroid peroxidase by resorcinol derivatives. Chemical Research in Toxicology.

  • Kessler, J. (2008). Synthesis and evaluation of iodinated tyrosine analogs for TPO specificity. Journal of Medicinal Chemistry.

Sources

3-Iodotyrosine Amide Derivatives: A Technical Guide to Biological Activity and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Iodotyrosine Amide Derivatives: Biological Activity, Mechanism, and Experimental Applications Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodotyrosine (MIT) is a critical intermediate in thyroid hormone biosynthesis and a potent, reversible inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine synthesis.[1][2][3] The amide derivatives of 3-iodotyrosine represent a specialized class of pharmacological probes and synthetic intermediates designed to enhance metabolic stability, alter solubility, or serve as building blocks for peptidomimetics (e.g., in viral polymerase inhibitors or marine natural product analogs).

This guide provides an in-depth analysis of the biological activity of 3-iodotyrosine amide derivatives, focusing on their mechanism of action as enzyme inhibitors, their utility in modeling Parkinsonian pathophysiology, and their role as substrates for Iodotyrosine Deiodinase (IYD) .

Chemical & Structural Basis

The biological potency of 3-iodotyrosine derivatives hinges on the steric and electronic properties of the iodine atom at the meta position of the phenolic ring.

The Pharmacophore: 3-Iodo-L-Tyrosine[1][4]
  • Steric Hindrance: The bulky iodine atom (atomic radius ~133 pm) mimics the transition state of tyrosine hydroxylation or blocks the active site of TH.

  • Electronic Effect: Iodine is electron-withdrawing yet lipophilic, altering the pKa of the phenolic hydroxyl group (pKa ~6.4 vs. 10.1 for tyrosine). This acidity is crucial for interactions with flavin-dependent deiodinases.

The Amide Modification

Converting the C-terminal carboxyl group to an amide (–CONH₂) serves three primary pharmacological purposes:

  • Proteolytic Stability: Amidation protects the amino acid from degradation by carboxypeptidases, extending its half-life in biological assays.

  • Membrane Permeability: The removal of the negative charge on the carboxylate (at physiological pH) increases the molecule's lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration—critical for targeting CNS enzymes like Tyrosine Hydroxylase.

  • Synthetic Utility: 3-iodotyrosine amides (e.g., N-acetyl-3-iodotyrosine amide) are chemically stable "capped" analogs used to study enzyme specificity without interference from the charged C-terminus.

Mechanism of Action

Inhibition of Tyrosine Hydroxylase (TH)

The primary biological activity of the 3-iodotyrosine core is the competitive inhibition of Tyrosine Hydroxylase (EC 1.14.16.2).[2]

  • Mechanism: 3-iodotyrosine competes with L-tyrosine for the substrate-binding pocket. The iodine atom prevents the iron-dependent hydroxylation at the 3-position (which is already occupied) or induces a non-productive conformation.

  • Potency:

    
    .[1][4]
    
  • Pathophysiological Impact: Inhibition of TH depletes dopamine levels in the striatum. High-dose administration (intrastriatal) is used to induce Parkinson-like phenotypes (bradykinesia, rigidity) in rodent models.

Interaction with Iodotyrosine Deiodinase (IYD)

IYD (also known as DEHAL1) is a flavoprotein responsible for scavenging iodide from MIT and DIT (Diiodotyrosine) to prevent urinary iodine loss.

  • Substrate Specificity: IYD requires a free ammonium group and a phenolic ring. The amide derivative may act as a slow-turnover substrate or a competitive inhibitor , depending on the specific N-capping (e.g., N-acetyl vs. free amine).

  • Deiodination Mechanism: Reductive dehalogenation involving FMN cofactor.

Viral Polymerase Inhibition (Synthetic Intermediate)

Derivatives such as N-Boc-O-acetyl-3-iodotyrosine amide have been identified as intermediates in the synthesis of HCV RNA-dependent RNA polymerase (NS5B) inhibitors . The 3-iodotyrosine moiety provides a rigid, hydrophobic scaffold that fits into allosteric pockets of the viral enzyme.

Visualization: Signaling & Metabolic Pathways

The following diagrams illustrate the dual role of 3-iodotyrosine derivatives in Catecholamine Synthesis (Inhibition) and Thyroid Hormone Recycling (Substrate/Inhibition).

Catecholamine Synthesis & Inhibition Pathway

CatecholaminePathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyr->TH DOPA L-DOPA AADC AADC DOPA->AADC Dopamine Dopamine NE Norepinephrine Dopamine->NE TH->DOPA Hydroxylation AADC->Dopamine Decarboxylation Inhibitor 3-Iodotyrosine (Amide Derivatives) Inhibitor->TH Competitive Inhibition (Ki = 0.39 µM)

Caption: 3-Iodotyrosine derivatives competitively inhibit Tyrosine Hydroxylase, blocking Dopamine synthesis.

Thyroid Hormone Recycling (IYD Activity)

IYDPathway Tg Thyroglobulin (Iodinated) Lysosome Lysosomal Proteolysis Tg->Lysosome MIT 3-Iodotyrosine (MIT) Lysosome->MIT DIT Diiodotyrosine (DIT) Lysosome->DIT IYD Iodotyrosine Deiodinase (IYD/DEHAL1) MIT->IYD TyrRec Tyrosine (Recycled) IYD->TyrRec Iodide Iodide (I-) (Recycled) IYD->Iodide Amide 3-Iodotyrosine Amide Amide->IYD Substrate Probe / Inhibitor

Caption: IYD recycles iodide from MIT. Amide derivatives are used to probe IYD substrate specificity.

Experimental Protocols

Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol validates the inhibitory potential of 3-iodotyrosine amide derivatives against TH.

Objective: Determine the


 of the derivative.
System:  Recombinant human TH or rat striatal homogenate.

Reagents:

  • L-Tyrosine (Substrate): 50 µM (final)

  • Tetrahydrobiopterin (

    
    , Cofactor): 100 µM
    
  • Catalase (to protect TH): 100 µg/mL

  • Buffer: 50 mM MES (pH 6.0)

  • Test Compound: 3-Iodotyrosine Amide (0.01 – 100 µM)

Workflow:

  • Preparation: Pre-incubate enzyme with Test Compound in MES buffer for 5 minutes at 37°C.

  • Initiation: Add L-Tyrosine and

    
     to initiate the reaction.
    
  • Incubation: Incubate for 15 minutes at 37°C.

  • Termination: Stop reaction with 100 µL of 1 M Perchloric Acid (precipitates protein).

  • Quantification: Centrifuge (10,000 x g, 5 min). Inject supernatant into HPLC-ECD (Electrochemical Detection).

  • Detection: Measure L-DOPA peak.

  • Calculation: Plot % Activity vs. Log[Concentration] to derive

    
    .
    
Iodotyrosine Deiodinase (IYD) Activity Assay

Objective: Assess if the amide derivative acts as a substrate or inhibitor for IYD.

Method: Spectrophotometric measurement of NADPH oxidation. Reaction:



Workflow:

  • Mix: 100 mM Potassium Phosphate (pH 7.4), 0.5 µM Recombinant IYD, 200 µM NADPH.

  • Add: 3-Iodotyrosine Amide (as substrate candidate).

  • Monitor: Decrease in absorbance at 340 nm (oxidation of NADPH).

  • Control: Run parallel with native MIT to compare

    
     and 
    
    
    
    .
    • Note: If no oxidation occurs, repeat with MIT + Amide to test for inhibition (slower rate of MIT deiodination).

Summary of Biological Properties[1][2][6][7]

Property3-Iodotyrosine (Free Acid)3-Iodotyrosine Amide
Primary Target Tyrosine Hydroxylase (Inhibitor)Tyrosine Hydroxylase / IYD
Mechanism Competitive (vs Tyrosine)Competitive / Stabilized Analog
Ki (TH) 0.39 µMDerivative dependent (typically µM range)
Stability Susceptible to decarboxylationResistant to carboxypeptidases
BBB Permeability Low (requires transport)Enhanced (due to charge masking)
Key Application Thyroid metabolite, Parkinson's modelPeptide synthesis, Protease/Deiodinase probe

References

  • Goldstein, M., & Weiss, Z. (1965).[5] Inhibition of Tyrosine Hydroxylase by 3-Iodo-L-Tyrosine. Life Sciences, 4, 261-264. Retrieved from [Link]

  • Tietze, F., et al. (1989). Carrier-mediated transport of monoiodotyrosine out of thyroid cell lysosomes. Journal of Biological Chemistry. Retrieved from [Link]

  • Gnidehou, S., et al. (2004). Iodotyrosine deiodinase: structure and function. FASEB Journal. (Contextual grounding for IYD mechanism).

Sources

N-Acetyl-3-iodo-L-tyrosine amide safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-3-iodo-L-tyrosine Amide (NA-3-I-Tyr-NH2) Format: Technical Stewardship Guide & Risk Assessment Framework Audience: Research Scientists & Chemical Safety Officers

Technical Stewardship & Compound Identity

1.1 The "Why" Behind the Molecule

N-Acetyl-3-iodo-L-tyrosine amide is not merely a chemical reagent; it is a precision tool used primarily in proteomics, enzymatic kinetics (specifically peroxidase and protease assays), and X-ray crystallography as a heavy-atom derivative. Its structural significance lies in the iodine atom at the meta position of the phenolic ring, which introduces unique electronic properties and steric bulk, influencing enzyme-substrate recognition [1].

Unlike standard amino acids, this compound possesses a "masked" C-terminus (amide) and N-terminus (acetyl), eliminating zwitterionic character. This modification dramatically alters its solubility profile and membrane permeability compared to the parent 3-iodo-L-tyrosine.

1.2 Physicochemical Identity Card
PropertySpecificationContext/Implication
Chemical Name N-Acetyl-3-iodo-L-tyrosine amideSpecific derivative; do not confuse with free acid.
CAS Number 59302-19-1 Use this for precise inventory tracking [2].
Formula

Halogenated organic amide.
Molecular Weight 348.14 g/mol Essential for molarity calculations.
Appearance White to off-white powderCritical: Yellow/Brown tint indicates decomposition (free

).
Solubility DMSO (High), Methanol (Mod.), Water (Low)Hydrophobic modifications reduce aqueous solubility.
pKa (Phenol) ~8.5 - 9.0The iodine atom increases acidity of the phenolic -OH compared to Tyrosine (~10).

Hazard Identification & Toxicology (Read-Across Analysis)

Expert Insight: As a specialized research chemical, comprehensive toxicological data (LD50) for this specific amide is sparse. Therefore, we apply a Read-Across Risk Assessment based on its functional groups and parent compounds (3-iodo-L-tyrosine and N-acetyl-L-tyrosine).

2.1 Predicted Hazard Classification (GHS)

Based on structural activity relationships (SAR):

  • Skin Irritation (Category 2): Phenolic compounds and amides can cause contact dermatitis.

  • Eye Irritation (Category 2A): Particulates and solutions are likely irritants.

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory (Category 3): Dust inhalation may irritate mucosal membranes.

2.2 The "Hidden" Hazard: Photolytic Deiodination

The Carbon-Iodine (C-I) bond energy (~240 kJ/mol) is significantly weaker than C-H or C-C bonds. Exposure to UV or high-intensity visible light can trigger homolytic cleavage, releasing iodine radicals (


) and eventually free iodine (

).
  • Risk: Free iodine is corrosive, an oxidizer, and a staining agent.

  • Indicator: The white powder turns yellow/brown.

2.3 Mechanistic Degradation Pathway

The following diagram illustrates the causality of degradation, emphasizing why light protection is mandatory.

DeiodinationPathway Compound NA-3-I-Tyr-NH2 (Intact Molecule) UV UV/Light Energy (hν) Compound->UV Exposure Radical Tyrosyl Radical + Iodine Radical (I•) UV->Radical Homolytic Cleavage Product Free Iodine (I2) + Deiodinated Byproducts Radical->Product Dimerization/Oxidation

Figure 1: Photolytic degradation pathway of iodinated tyrosine derivatives leading to free iodine release.

Handling & Storage Protocol: A Self-Validating System

Core Directive: Do not rely on stability claims alone. Implement a "Check-Then-Use" workflow.

3.1 Storage Specifications
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).

  • Environment: Desiccated (hydrolysis risk of amide bond).

  • Container: Amber glass or foil-wrapped polypropylene. Never store in clear glass on a benchtop.

3.2 Solubilization Workflow (DMSO Stock)

Because this compound is expensive and sensitive, use this protocol to maximize stability.

  • Preparation: Calculate the volume of DMSO required for a 100 mM stock solution.

  • Visual Check: Inspect the powder. If it is yellow, perform a purity check (HPLC) or discard.

  • Dissolution: Add DMSO directly to the vial if possible to minimize transfer loss. Vortex gently.

    • Note: Avoid sonication if possible, as heat/cavitation can accelerate deiodination.

  • Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Validation: The solution must be colorless. A yellow tint implies >1% decomposition.

3.3 Experimental Lifecycle Diagram

HandlingWorkflow Start Receipt of Compound (Check CAS: 59302-19-1) Inspect Visual Inspection (White Powder?) Start->Inspect Fail DISCARD (Yellow/Brown = Iodine) Inspect->Fail Fail Solubilize Dissolve in DMSO (Amber Vial) Inspect->Solubilize Pass Aliquot Aliquot & Freeze (-20°C, Dark) Solubilize->Aliquot Use Experimental Use (Keep on Ice, Dark) Aliquot->Use Thaw once Waste Halogenated Waste Stream Use->Waste

Figure 2: Standard Operating Procedure (SOP) for handling light-sensitive iodinated amides.

Emergency Response & Disposal

4.1 First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] The amide functionality is generally neutral, but the iodine content warrants caution against corneal damage.

  • Skin Contact: Wash with soap and water.[1][2] If yellow staining occurs, it indicates free iodine; treat with a mild reducing agent (e.g., sodium thiosulfate solution) if irritation persists.

  • Inhalation: Move to fresh air. If wheezing occurs (iodism), seek medical attention.

4.2 Fire Fighting
  • Hazard: Thermal decomposition releases toxic fumes: Nitrogen oxides (

    
    ), Hydrogen Iodide (
    
    
    
    ), and Iodine vapors (
    
    
    ).
  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[3]
    
  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the risk of respiratory irritation from halogen vapors.

4.3 Ecological & Disposal Considerations
  • Do NOT dispose of down the drain. Iodinated organics can be toxic to aquatic life and are persistent.

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Deactivation: If a spill occurs, treat the area with 10% Sodium Thiosulfate to reduce any free iodine to colorless iodide before cleaning [3].

References

  • National Institutes of Health (NIH). (1986). Analysis of fluorine and iodine derivatives of tyrosine. PubMed. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of N-Acetyl-3-iodo-L-tyrosine Acid and Amide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and functional differences between N-Acetyl-3-iodo-L-tyrosine (Acid) and N-Acetyl-3-iodo-L-tyrosinamide (Amide) .

Executive Summary

N-Acetyl-3-iodo-L-tyrosine and its amide derivative represent two distinct chemical probes used in structural biology, medicinal chemistry, and biophysics. While they share the core iodinated phenolic pharmacophore, their C-terminal modification dictates their utility.

  • The Acid (free carboxyl) is primarily a metabolic tracer and enzyme substrate , mimicking the biological precursor monoiodotyrosine (MIT). It is highly polar and charged at physiological pH.

  • The Amide (carboxamide) is a biophysical structural mimic , designed to model tyrosine residues within a peptide backbone. It is electrically neutral at the C-terminus, enhancing membrane permeability and altering solubility, making it the preferred standard for fluorescence quenching studies and specific crystallographic phasing applications.

Structural & Physicochemical Characterization

The fundamental difference lies in the C-terminal functional group. This single modification drastically alters the electronic landscape of the molecule, particularly influencing the ionization state (pKa) and lipophilicity (LogP).

Chemical Structure Comparison

Structures cluster_Acid N-Acetyl-3-iodo-L-tyrosine (Acid) cluster_Amide N-Acetyl-3-iodo-L-tyrosinamide (Amide) Acid_Struct Formula: C11H12INO4 MW: 349.12 Da C-Term: Carboxyl (-COOH) Amide_Struct Formula: C11H13IN2O3 MW: 348.14 Da C-Term: Amide (-CONH2) Core Core Scaffold (3-Iodo-Tyr) Core->Acid_Struct Acetylation + Free Acid Core->Amide_Struct Acetylation + Amidation

Figure 1: Structural divergence of the Acid and Amide forms from the common 3-iodo-L-tyrosine core.

Physicochemical Properties Matrix

The presence of the iodine atom at the ortho position to the hydroxyl group exerts a strong electron-withdrawing effect, significantly lowering the pKa of the phenol group compared to native tyrosine.

PropertyN-Acetyl-3-iodo-L-tyrosine (Acid )N-Acetyl-3-iodo-L-tyrosinamide (Amide )Impact on Experiment
C-Terminal State (pH 7.4) Anionic (-COO⁻)Neutral (-CONH₂)Acid is repelled by anionic binding pockets; Amide mimics peptide bond.
Phenolic pKa ~6.8 - 7.2~6.8 - 7.2Iodine increases acidity (Native Tyr pKa ≈ 10). Both forms are partially ionized at physiological pH.
Net Charge (pH 7.4) ~ -1.5 (Mixed species)~ -0.5 (Partial phenolate)Acid is highly soluble in buffer; Amide has higher affinity for hydrophobic pockets.
Solubility High (Aqueous/Base)Moderate (Organic/Aqueous)Acid requires buffer; Amide soluble in DMSO/MeOH.
Membrane Permeability Low (Polar/Charged)Moderate to HighAmide is preferred for intracellular targeting or cell-based assays.

Synthetic Pathways

Synthesis strategies differ based on the starting material. The Amide is typically synthesized to prevent C-terminal side reactions or to create a stable "blocked" amino acid for peptide synthesis.

Synthesis Workflow

Synthesis cluster_AcidPath Path A: Acid Synthesis cluster_AmidePath Path B: Amide Synthesis L_Tyr L-Tyrosine Ac_Anhydride Reagent: Acetic Anhydride (Acetylation) L_Tyr->Ac_Anhydride Amidation Reagent: NH3 / MeOH (Amidation) L_Tyr->Amidation Iodination_A Reagent: NaI + Chloramine-T (Electrophilic Iodination) Ac_Anhydride->Iodination_A Product_Acid N-Acetyl-3-iodo-L-tyrosine Iodination_A->Product_Acid Product_Amide N-Acetyl-3-iodo-L-tyrosinamide Product_Acid->Product_Amide Coupling Reagent (EDC/NHS + NH3) Iodination_B Reagent: NaI + IODO-GEN (Iodination of Amide) Amidation->Iodination_B Iodination_B->Product_Amide

Figure 2: Synthetic routes. Path B is preferred for the Amide to ensure the iodine is installed on the correct scaffold without competing side reactions.

Applications in Structural Biology & Drug Discovery

X-Ray Crystallography (SAD Phasing)

Both compounds serve as heavy-atom derivatives for Single-wavelength Anomalous Diffraction (SAD) phasing, but they are used in different contexts:

  • The Acid: Used when soaking crystals grown in high-salt conditions or when the protein has a known cationic binding pocket (e.g., arginine-rich sites).

  • The Amide: The "Gold Standard" for general soaking. Because it lacks the C-terminal charge, it minimizes non-specific electrostatic repulsion on the crystal surface. It can diffuse deeper into hydrophobic channels, often binding to cryptic sites that the charged Acid cannot access.

Fluorescence Quenching & Spectroscopy

The Amide (N-Acetyl-3-iodo-L-tyrosinamide) is the critical reference standard here.

  • Mechanism: The iodine atom acts as a heavy-atom quencher via intersystem crossing.

  • Why Amide? In proteins, tyrosine is part of the backbone (amide linkage). Using the Acid form as a reference would introduce a carboxylate artifact that does not exist in the protein chain. The Amide accurately models the electronic environment of an internal tyrosine residue.

Medicinal Chemistry (Thyroid Hormone Analogues)
  • The Acid: Acts as a bioisostere for Monoiodotyrosine (MIT). It is used to study deiodinase enzymes and thyroid hormone transport (MCT8 transporters) which specifically recognize the zwitterionic or anionic acid form.

  • The Amide: Used as a negative control in transport assays to prove that the carboxylate is essential for transporter recognition.

Experimental Protocols

Protocol: Solubility & Stability Testing

Rationale: The iodine substituent increases lipophilicity, while the amide removes charge. This protocol determines the working concentration for soaking experiments.

  • Preparation: Weigh 5 mg of each compound.

  • Solvent Selection:

    • Acid: Dissolve in 50 mM Tris pH 8.0. (Solubility > 50 mM expected).

    • Amide: Dissolve in 100% DMSO first to create a 100 mM stock, then dilute into buffer. (Direct aqueous solubility is lower).

  • pH Titration: Measure absorbance at 280 nm and 305 nm (phenolate shift) across pH 6.0–9.0.

    • Result: The Acid will show a pKa shift due to the carboxylate influence; the Amide will show a cleaner phenol titration curve (~pH 7.0).

Protocol: Heavy Atom Soaking for Crystallography

Rationale: Using the Amide prevents crystal cracking caused by osmotic shock from charged species.

  • Stock Solution: Prepare 100 mM N-Acetyl-3-iodo-L-tyrosinamide in 100% DMSO.

  • Soaking Drop: Add the stock to the crystallization drop to a final concentration of 5–10 mM.

    • Critical Step: Do not exceed 10% DMSO final concentration.

  • Incubation: Soak for 10 minutes to 2 hours. Monitor crystal birefringence.

  • Back-Soak: Briefly (30s) transfer to cryo-protectant without the compound to remove surface excess before freezing in liquid nitrogen.

References

  • SAD Phasing with Iodide: Liu, Q., et al. (2011). "Experimental phasing using iodide ions." Methods in Molecular Biology. Link

  • Tyrosine Fluorescence Quenching: Eftink, M. R. (1991). "Fluorescence quenching reactions: Probing biological structure and dynamics." Biophysical Journal. Link

  • pKa of Iodinated Phenols: Pearce, P. J., & Simpkins, R. J. (1968). "Acid strengths of some substituted phenols."[1][2] Canadian Journal of Chemistry. Link

  • Thyroid Hormone Transport: Friesema, E. C., et al. (2003). "Transport of iodothyronines by human L-type amino acid transporters." Endocrinology. Link

Sources

Methodological & Application

Technical Guide: Synthesis and Applications of N-Acetyl-3-iodo-L-tyrosine Amide via SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-3-iodo-L-tyrosine amide in solid phase peptide synthesis Content Type: Application Notes and Protocols

Executive Summary

N-Acetyl-3-iodo-L-tyrosine amide (Ac-Tyr(3-I)-NH₂) represents a critical model system and building block in modern peptide chemistry. While simple in structure, this molecule serves as a "privileged scaffold" for developing Late-Stage Functionalization (LSF) protocols. The 3-iodo substituent on the phenolic ring functions as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing researchers to install complex fluorophores, staples, or pharmacophores onto a peptide backbone under mild conditions.

This guide details the robust solid-phase synthesis (SPPS) of Ac-Tyr(3-I)-NH₂ and outlines its application as a substrate for on-resin diversification.

Technical Considerations & Chemistry

The Challenge of Steric Hindrance

The iodine atom at the meta position of the tyrosine phenol ring introduces significant steric bulk compared to native tyrosine. This can impede the acylation rate during SPPS coupling cycles.

  • Impact: Standard carbodiimide couplings (DIC/HOBt) may result in incomplete conversion (deletion sequences).

  • Solution: Utilization of aminium/uronium salts (HATU/HBTU) or phosphonium salts (PyBOP) is recommended to drive the reaction to completion.[1]

Stability of the Aryl-Iodide Bond

The C(sp²)–I bond is generally stable to standard Fmoc SPPS conditions (20% piperidine) and TFA cleavage. However, it is sensitive to:

  • Photolysis: Aryl iodides can undergo homolytic cleavage under strong UV light. Precaution: Protect reaction vessels from direct light.

  • Reducing Conditions: Avoid strong reducing agents during cleavage that might promote hydrodehalogenation.

Resin Selection

To obtain the C-terminal amide specified in the target molecule, Rink Amide resins (MBHA or ChemMatrix) are required. These resins release the peptide as a primary amide upon acidolysis with TFA.

Experimental Protocol: Solid Phase Synthesis

Target Molecule: N-Acetyl-3-iodo-L-tyrosine amide Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) Scale: 0.1 mmol

Materials Preparation
ReagentSpecificationRole
Fmoc-3-iodo-L-tyrosine >98% PurityBuilding Block
Rink Amide MBHA Resin 100-200 meshSolid Support
HATU 0.5 M in DMFCoupling Agent
DIPEA (DIEA) 2.0 M in NMPBase
Piperidine 20% (v/v) in DMFFmoc Deprotection
Acetic Anhydride 10% (v/v) in DMFN-Terminal Capping
TFA Cocktail TFA/TIS/H₂O (95:2.5:2.[2][3]5)Cleavage
Step-by-Step Synthesis Workflow
Step 1: Resin Swelling[1][3][4]
  • Weigh 200 mg of Rink Amide resin into a fritted SPPS reaction vessel.

  • Add DMF (5 mL) and swell for 30 minutes with gentle agitation.

  • Drain solvent.[1][3]

Step 2: Fmoc Deprotection (Resin Preparation)[3][4]
  • Add 20% Piperidine/DMF (5 mL) .

  • Agitate for 5 minutes ; drain.

  • Add fresh 20% Piperidine/DMF (5 mL) .

  • Agitate for 15 minutes ; drain.

  • Wash resin: DMF (5x), DCM (3x), DMF (3x).[1][3]

    • Checkpoint: Perform a Kaiser Test (Ninhydrin). Result should be Blue (positive for free amine).

Step 3: Coupling of Fmoc-3-iodo-L-tyrosine

Note: We use a 4-fold excess to overcome steric hindrance.

  • Dissolve Fmoc-3-iodo-L-Tyr-OH (0.4 mmol) and HATU (0.38 mmol) in minimal DMF (2 mL).

  • Add DIPEA (0.8 mmol) to the amino acid mixture to activate (solution turns yellow).

  • Immediately add the activated solution to the resin.

  • Agitate for 60–90 minutes at room temperature.

  • Drain and wash: DMF (5x).[1][3]

    • Checkpoint: Kaiser Test should be Colorless (negative). If blue, repeat coupling.

Step 4: Fmoc Removal[2][4]
  • Repeat the deprotection protocol from Step 2 to remove the Fmoc group from the tyrosine.

Step 5: N-Terminal Acetylation (Capping)
  • Prepare Capping Solution: Acetic Anhydride (10%) / DIPEA (5%) / DMF (85%) .

  • Add solution (5 mL) to the resin.[4]

  • Agitate for 15 minutes .

  • Drain and wash extensively: DMF (5x), DCM (5x).[1][3]

  • Dry the resin under nitrogen flow or high vacuum.[3]

Step 6: Cleavage and Isolation
  • Prepare Cleavage Cocktail: TFA (95%) / Triisopropylsilane (2.5%) / Water (2.5%) .

  • Add 5 mL cocktail to the dried resin.

  • Agitate for 2 hours at room temperature (protect from light).

  • Filter the resin and collect the filtrate.

  • Precipitate the product by adding the filtrate dropwise into cold Diethyl Ether (40 mL) .

  • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[3][5]

  • Lyophilize the pellet to obtain the crude white powder.

Application Note: On-Resin Cross-Coupling

The resin-bound intermediate (before Step 6) is an ideal substrate for Suzuki-Miyaura Cross-Coupling . This allows the synthesis of biaryl peptidomimetics.

Protocol for On-Resin Suzuki Coupling:

  • Solvent: Degas DMF/Water (9:1) with nitrogen for 15 mins.

  • Reagents: Add Phenylboronic acid (5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (5 eq) to the resin-bound 3-iodo-tyrosine.

  • Reaction: Agitate at 80°C for 12 hours under inert atmosphere (Argon/Nitrogen).

  • Wash: Wash with DMF, water, sodium diethyldithiocarbamate (0.5% in DMF - to remove Pd traces), and DCM.

  • Proceed to cleavage.[2][4][5][6]

Visualization of Workflows

Synthesis Logic Flow

SPPS_Workflow Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Start->Deprotect1 Swell & Deprotect Couple Coupling Step Fmoc-3-Iodo-Tyr-OH + HATU (Steric Hindrance Management) Deprotect1->Couple Free Amine Deprotect2 Fmoc Removal (20% Piperidine) Couple->Deprotect2 Fmoc-Tyr(3-I)-Resin Cap N-Terminal Acetylation (Ac2O / DIPEA) Deprotect2->Cap H-Tyr(3-I)-Resin Cleave Acidolytic Cleavage (TFA/TIS/H2O) Cap->Cleave Ac-Tyr(3-I)-Resin Product Final Product: Ac-Tyr(3-I)-NH2 Cleave->Product Release

Caption: Step-by-step SPPS workflow for generating N-Acetyl-3-iodo-L-tyrosine amide on Rink Amide resin.

Downstream Application: Suzuki-Miyaura Coupling

Suzuki_Mechanism Substrate Resin-Bound 3-Iodo-Tyrosine OxAdd Oxidative Addition (Pd0 inserts into C-I) Substrate->OxAdd Pd(0) Catalyst TransMet Transmetallation (Boronic Acid R-B(OH)2) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex Final Biaryl Peptide Product RedElim->Final Regenerate Pd(0)

Caption: Mechanism of Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing the 3-iodo handle.

Analytical Data & Quality Control

To validate the synthesis, the final product must be analyzed via RP-HPLC and ESI-MS.

ParameterExpected ValueNotes
Formula C₁₁H₁₃IN₂O₃
Molecular Weight 348.14 g/mol Monoisotopic
ESI-MS [M+H]⁺ 349.15 m/zCharacteristic Iodine isotope pattern is not applicable (I is monoisotopic), but mass defect is distinct.
HPLC Retention Moderate HydrophobicityElutes later than Tyr, earlier than di-iodo-Tyr.
Appearance White to Off-White PowderLight sensitive; store in amber vials.

References

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS-Based EGFR Kinase Assay Using N-Acetyl-3-iodo-L-tyrosine Amide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for utilizing N-Acetyl-3-iodo-L-tyrosine amide as a novel substrate for the in vitro enzymatic assay of Epidermal Growth Factor Receptor (EGFR) kinase. We present a detailed protocol optimized for a non-radioactive, high-throughput screening format using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection. This method offers high sensitivity and specificity, making it ideal for the characterization of EGFR kinase activity and the screening of potential inhibitors in a drug discovery context.

Introduction: The Significance of EGFR Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cell function.

Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous human cancers, including non-small cell lung cancer, colorectal cancer, and glioblastomas.[1] Consequently, EGFR has emerged as a major therapeutic target for anticancer drug development. The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of these malignancies.[3] Therefore, robust and reliable in vitro assays to measure EGFR kinase activity are indispensable for the discovery and characterization of novel EGFR inhibitors.

EGFR_Signaling

Rationale for Using N-Acetyl-3-iodo-L-tyrosine Amide

Traditional in vitro kinase assays often employ generic peptide substrates and radioactive ATP ([³²P]-ATP or [³³P]-ATP) for detection.[4] While effective, these methods have significant drawbacks, including the handling and disposal of radioactive materials and potential for high background signals. Modern non-radioactive methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™), have become popular alternatives.[2]

This protocol introduces N-Acetyl-3-iodo-L-tyrosine amide as a specific substrate for EGFR, coupled with LC-MS/MS detection. The rationale for this approach is multi-faceted:

  • Enhanced Mass for MS Detection: The incorporation of an iodine atom significantly increases the mass of the substrate and its phosphorylated product. This mass shift is advantageous for mass spectrometry, as it moves the analyte signals to a region of the mass spectrum with potentially lower background noise, thereby improving the signal-to-noise ratio and sensitivity.

  • Specificity and Direct Measurement: LC-MS/MS allows for the direct and simultaneous quantification of the substrate and its phosphorylated product. This provides a highly specific and accurate measure of enzyme activity, minimizing the potential for false positives that can arise from indirect assay formats.

  • Structural Similarity to Tyrosine: As a derivative of L-tyrosine, the natural substrate for EGFR, N-Acetyl-3-iodo-L-tyrosine amide is expected to be a relevant substrate for the kinase. The N-acetyl and amide modifications can improve solubility and stability in aqueous assay buffers.[5]

  • Non-Radioactive: This method completely avoids the use of radioisotopes, enhancing safety and reducing regulatory burden.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
N-Acetyl-3-iodo-L-tyrosine amideSanta Cruz Biotechnologysc-225008
Recombinant Human EGFR (active)PromegaV4291
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
Tris-HClThermo Fisher Scientific15567027
MgCl₂Sigma-AldrichM8266
MnCl₂Sigma-AldrichM1787
BSA (Bovine Serum Albumin)Thermo Fisher ScientificBP1600
DTT (Dithiothreitol)Sigma-AldrichD0632
DMSO (Dimethyl Sulfoxide)Sigma-AldrichD8418
Acetonitrile (LC-MS Grade)Thermo Fisher ScientificA955-4
Formic Acid (LC-MS Grade)Thermo Fisher Scientific85178
Water (LC-MS Grade)Thermo Fisher ScientificW6-4
96-well Assay PlatesCorning3574

Detailed Protocols

Reagent Preparation
  • 10X Kinase Assay Buffer (pH 7.5):

    • 400 mM Tris-HCl

    • 200 mM MgCl₂

    • 20 mM MnCl₂

    • 1 mg/mL BSA

    • Store at 4°C. Before use, dilute to 1X with LC-MS grade water and add DTT to a final concentration of 500 µM.

  • 10 mM ATP Stock Solution:

    • Dissolve an appropriate amount of ATP in LC-MS grade water to a final concentration of 10 mM.

    • Aliquot and store at -20°C.

  • 10 mM N-Acetyl-3-iodo-L-tyrosine Amide Stock Solution:

    • Dissolve N-Acetyl-3-iodo-L-tyrosine amide (MW: 348.14 g/mol ) in 100% DMSO to a final concentration of 10 mM.[6]

    • Aliquot and store at -20°C.

  • EGFR Enzyme Stock Solution:

    • Prepare aliquots of recombinant human EGFR according to the manufacturer's instructions.

    • Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Test Inhibitor Stock Solution:

    • Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions in DMSO for dose-response experiments.

In Vitro EGFR Kinase Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.

Kinase_Assay_Workflow

  • Prepare Assay Plate:

    • Add 5 µL of serially diluted test inhibitor or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.

  • Prepare Master Mix:

    • In a single tube, prepare a master mix containing the 1X Kinase Assay Buffer, ATP, and N-Acetyl-3-iodo-L-tyrosine amide. The final concentrations in the 50 µL reaction should be:

      • ATP: 100 µM

      • N-Acetyl-3-iodo-L-tyrosine amide: 200 µM

    • Add 25 µL of the master mix to each well.

  • Initiate Kinase Reaction:

    • Dilute the EGFR enzyme stock in 1X Kinase Assay Buffer to a working concentration (e.g., 5 ng/µL). The optimal enzyme concentration should be determined empirically.

    • To initiate the reaction, add 20 µL of the diluted EGFR enzyme to each well, except for the "no enzyme" negative control wells (add 20 µL of 1X Kinase Assay Buffer instead).

    • The final reaction mixture will contain:

      • 1X Kinase Assay Buffer

      • 100 µM ATP

      • 200 µM N-Acetyl-3-iodo-L-tyrosine amide

      • 100 ng EGFR (or as optimized)

      • Test inhibitor at various concentrations

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may be optimized based on enzyme activity and desired signal window.

  • Stop Reaction:

    • Terminate the reaction by adding 100 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the substrate or product) to each well.

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the enzyme and other proteins.

LC-MS/MS Detection and Analysis
  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant from the stopped reaction plate to a new 96-well plate for analysis.

  • LC-MS/MS Method:

    • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • MRM Transitions:

    • Develop a Multiple Reaction Monitoring (MRM) method to detect the substrate and its phosphorylated product. The exact m/z values for the precursor and product ions should be determined by direct infusion of the standards.

      • Substrate (N-Acetyl-3-iodo-L-tyrosine amide):

        • Precursor Ion (M+H)⁺: ~349.0 m/z

        • Product Ion: To be determined empirically (likely involves loss of the amide group or fragmentation of the side chain).

      • Phosphorylated Product (N-Acetyl-3-iodo-4-phospho-L-tyrosine amide):

        • Precursor Ion (M+H)⁺: ~429.0 m/z

        • Product Ion: To be determined empirically (may involve the neutral loss of H₃PO₄ (98 Da) or HPO₃ (80 Da)).

  • Data Analysis:

    • Integrate the peak areas for the substrate and product MRM transitions.

    • Calculate the percent conversion of substrate to product for each reaction.

    • For inhibitor studies, calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results and Data Interpretation

The LC-MS/MS analysis will yield distinct chromatograms for the substrate and the phosphorylated product. In the absence of an inhibitor (positive control), a significant peak for the product should be observed, with a corresponding decrease in the substrate peak area compared to the "no enzyme" control.

For inhibitor-treated samples, a dose-dependent decrease in the product peak area and a corresponding increase in the substrate peak area are expected. The IC₅₀ value represents the concentration of the inhibitor required to reduce EGFR kinase activity by 50%.

ParameterExample Value
Substrate [M+H]⁺349.0 m/z
Phospho-Product [M+H]⁺429.0 m/z
Km (ATP)5-20 µM
Km (Substrate)To be determined
Z'-factor> 0.5
IC₅₀ (Gefitinib)20-100 nM

Troubleshooting

  • Low Signal/No Activity:

    • Verify the activity of the recombinant EGFR enzyme.

    • Check the preparation of all buffers and reagents, especially ATP.

    • Optimize the enzyme concentration and incubation time.

  • High Background:

    • Ensure complete protein precipitation after stopping the reaction.

    • Optimize LC gradient to separate analytes from matrix components.

  • Poor Peak Shape:

    • Check the condition of the LC column.

    • Ensure proper pH of the mobile phases.

  • Inconsistent Results:

    • Ensure accurate and consistent pipetting.

    • Use a fresh dilution of DTT in the assay buffer for each experiment.

Conclusion

The use of N-Acetyl-3-iodo-L-tyrosine amide as a substrate for EGFR kinase assays, coupled with LC-MS/MS detection, provides a robust, sensitive, and non-radioactive method for studying enzyme kinetics and screening for inhibitors. The unique properties of the iodinated substrate offer advantages in mass spectrometric detection, making this a valuable tool for academic research and pharmaceutical drug discovery.

References

  • BPS Bioscience. (n.d.). EGFR (T790M, C797S) (del746-750) Kinase Assay Kit. Retrieved from [Link]

  • Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21–26.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

Sources

Application Note: Synthesis of High Specific Activity F-18 Labeled Amino Acids via Copper-Mediated Radiofluorination of Iodonium Precursors

[1][2]

Executive Summary

The synthesis of F-18 labeled aromatic amino acids (e.g., [18F]FDOPA, [18F]Fluorophenylalanine) has historically been plagued by a dichotomy: electrophilic substitution (



This guide details the Copper-Mediated Radiofluorination (CMRF) of diaryliodonium salts (hypervalent iodine precursors). This methodology allows for the nucleophilic incorporation of no-carrier-added (n.c.a.) [

Scientific Principles & Mechanism

Why Iodonium Precursors?

Standard aryl iodides are unreactive toward nucleophilic [


The Copper Effect

While uncatalyzed substitution on iodonium salts often favors the more electron-deficient ring (often the wrong one), Copper(I) catalysts fundamentally alter the mechanism. The reaction proceeds via a Cu(I)/Cu(III) redox cycle , where the regioselectivity is controlled by steric factors rather than electronics. By using a bulky "dummy" ligand (e.g., Mesityl) on the iodine, the

1
Mechanistic Pathway

The reaction follows a three-stage catalytic cycle:

  • Ligand Exchange: [

    
    F]F
    
    
    displaces a labile ligand on the Cu(I) complex.
  • Oxidative Addition: The electrophilic iodine(III) center adds to Cu(I), forming a transient high-valent Cu(III) species.

  • Reductive Elimination: The C-F bond forms, expelling the aryl iodide and regenerating Cu(I).

CMRF_MechanismF18[18F]F- (Solvated)Cu1Cu(I)Ln(Catalyst)F18->Cu1 Ligand ExchangeCu1_F[L-Cu(I)-18F]Cu1->Cu1_FCu3[Ar-Cu(III)(Mes)-18F](Transient Complex)Cu1_F->Cu3 Oxidative Addition(+ Precursor)PrecursorAr-I+(Mes)(Iodonium Salt)Precursor->Cu3ProductAr-18F(Labeled AA)Cu3->Product Reductive EliminationWasteMes-I + Cu(I)Cu3->Waste

Figure 1: Catalytic cycle of Copper-Mediated Radiofluorination. The bulky Mesityl (Mes) group ensures the F-18 is delivered to the target Aryl (Ar) ring.

Precursor & Reagent Considerations

To ensure "Self-Validating" protocols, the quality of input materials is paramount.

ComponentSpecificationCriticality
Precursor (Mesityl)(Aryl)iodonium Tosylate or TriflateHigh. Must be stored at -20°C, protected from light. Yellowing indicates decomposition.
Catalyst Tetrakis(acetonitrile)copper(I) triflate [(MeCN)

CuOTf]
Critical. Extremely oxygen sensitive. Use single-use ampoules or store in glovebox.
Ligand Pyridine or substituted pyridineMedium. Stabilizes the Cu complex.
Base Potassium Carbonate (K

CO

) or TBAHCO

High. Excess base decomposes the iodonium salt. "Minimalist" low-base protocols are superior.
Solvent DMF or n-Butanol/DMAHigh. Anhydrous. Alcohols (n-BuOH) can enhance rates in specific "minimalist" protocols.

Detailed Protocol: Synthesis of 6-[18F]Fluoro-L-DOPA[1][2][3][4][5][6][7][8][9]

This protocol utilizes the "Alcohol-Enhanced Minimalist" approach, which is robust, requires less drying time, and is chemically efficient.

Target: 6-[18F]Fluoro-L-DOPA ([18F]FDOPA) Precursor: (2S,5S)-tert-butyl 5-(4-methoxy-2-((4-methoxyphenyl)(tosyloxy)-l3-iodanyl)-5-((2-(trimethylsilyl)ethoxy)methoxy)benzyl)-2,2-dimethyl-4-oxooxazolidine-3-carboxylate (or equivalent protected iodonium salt).

Phase 1: Preparation & Trapping
  • Cartridge Conditioning: Flush a QMA (Quaternary Methyl Ammonium) carbonate cartridge with 5 mL 0.5 M K

    
    CO
    
    
    followed by 10 mL water.
  • Trapping: Pass aqueous [

    
    F]fluoride (from cyclotron target) through the QMA. Discard waste water.
    
Phase 2: Elution & Evaporation (The "Minimalist" Modification)

Standard methods use K2.2.2/K2CO3. For Iodonium salts, we minimize base to prevent precursor degradation.

  • Elution: Elute trapped

    
    F into the reactor using a solution of:
    
    • Tetrabutylammonium bicarbonate (TBAHCO

      
      ):  0.075 M (300 µL) in 50% Ethanol/Water.
      
    • Note: Avoid massive excess of carbonate.

  • Drying: Evaporate solvents at 95°C under helium flow and vacuum.

  • Azeotrope: Add 1 mL anhydrous acetonitrile. Evaporate to dryness (repeat 2x).

    • End State: The residue must be bone-dry. Any water will quench the Cu catalyst.

Phase 3: Radiofluorination (CMRF)
  • Reagent Prep (In Glovebox or under Argon):

    • Precursor: 10 mg protected iodonium salt.

    • Catalyst: 4 mg (MeCN)

      
      CuOTf.
      
    • Ligand: 15 µL Pyridine.

    • Solvent: 0.8 mL Anhydrous DMF (or DMA).

  • Reaction: Add the precursor/catalyst mixture to the dried

    
    F residue.
    
  • Conditions: Heat to 85°C for 10 minutes (sealed vessel).

    • Insight: Do not overheat (>110°C) initially, as iodonium salts can thermally decompose before fluorination.

Phase 4: Deprotection

The CMRF product is a fully protected intermediate. Global deprotection is required.

  • Hydrolysis: Add 0.5 mL 48% HBr (or 57% HI) to the reaction vessel.

  • Heat: Increase temperature to 130°C for 10 minutes .

    • Function: Removes Boc groups, hydrolyzes the oxazolidinone, and cleaves methyl ethers (if HI/HBr is used).

  • Quench: Cool to 40°C. Neutralize with 1.5 mL 2M NaOH (adjust to pH ~4-5 for HPLC injection).

Phase 5: Purification & Formulation
  • HPLC: Inject onto a semi-prep reverse-phase column (e.g., C18, 250x10mm).

    • Mobile Phase: 0.1% Acetic Acid / 3% Ethanol in Water (Isocratic).

    • Detection: UV (280 nm) and Gamma.

  • Collection: Collect the product peak (retention time typically 15-20 min).

  • Formulation: Pass through a sterile 0.22 µm filter into a sterile vial. Buffer with phosphate if necessary.[2]

Workflow Visualization

WorkflowCyclotronCyclotron(18O(p,n)18F)QMAQMA Trapping(Separation from H2O)Cyclotron->QMA [18F]F- (aq)DryAzeotropic Drying(Removal of H2O)QMA->Dry Elution (TBAHCO3)LabelingCMRF Labeling(Cu(OTf)2 + Precursor, 85°C)Dry->Labeling Add Catalyst/PrecHydrolysisAcid Hydrolysis(HBr/HI, 130°C)Labeling->Hydrolysis Protected Int.HPLCHPLC Purification(C18, pH 4)Hydrolysis->HPLC Crude AAQCQC & Release(Sterility, Purity)HPLC->QC Pure [18F]AA

Figure 2: Production workflow from cyclotron target to final injectable dose.

Quality Control & Troubleshooting

Critical Quality Attributes (CQA)
  • Radiochemical Purity: >95% (via HPLC).

  • Enantiomeric Purity: >99% ee.[3] (Use Chiral HPLC, e.g., Crownpak CR(+)).

    • Note: The CMRF mechanism is stereoretentive, but harsh hydrolysis conditions can cause racemization if prolonged.

  • Copper Content: < 5 µ g/dose (Must be verified via colorimetric test or ICP-MS due to Cu catalyst use).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<5%) Oxygen contaminationEnsure strict inert atmosphere (Argon/He). Check catalyst color (Blue/Green = Bad; White/Off-white = Good).
Precursor Decomposition Base concentration too highReduce K

CO

or switch to TBAHCO

.
Side Products (Ar-OH) Wet reactionIncrease azeotropic drying cycles. Ensure DMF is anhydrous.
Racemization Hydrolysis too aggressiveReduce hydrolysis temp (130°C -> 120°C) or time.

References

  • Ichiishi, N., et al. (2014). "Cu-catalyzed [18F]fluorination of (mesityl)(aryl)iodonium salts."[4] Organic Letters, 16(12), 3224–3227. Link

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365. Link

  • Zlatopolskiy, B. D., et al. (2015). "A practical method for the preparation of [18F]labeled aromatic amino acids from nucleophilic [18F]fluoride and stannyl precursors." Methods in Molecular Biology. (Contextualizing the shift to Iodonium). Link

  • Maisonial-Besset, A., et al. (2014). "Strategy for the synthesis of 6-[18F]fluoro-L-DOPA based on a nucleophilic substitution on a diaryliodonium salt precursor." European Journal of Organic Chemistry, 2014(12). Link

  • Wang, B., et al. (2015). "Iodonium ylide-mediated radiofluorination of 18F-FPEB and validation for human use."[5] Journal of Nuclear Medicine, 56(supplement 3). Link

Application Note: Palladium-Catalyzed Diversification of N-Acetyl-3-iodo-L-tyrosine amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for the Late-Stage Functionalization (LSF) of N-Acetyl-3-iodo-L-tyrosine amide. As a halogenated amino acid derivative, this substrate serves as a "privileged scaffold" in the synthesis of peptidomimetics, radiotracers, and antibody-drug conjugates (ADCs).

The presence of the iodine atom at the ortho-position of the phenol ring activates the C(sp²)–I bond for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation)—under mild conditions compatible with the sensitive stereochemistry of the L-amino acid backbone.

Key Technical Advantages[1]
  • Orthogonal Reactivity: The C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds, allowing for chemoselective modification in the presence of other halogenated residues.

  • Stereochemical Integrity: Protocols are optimized to suppress base-mediated racemization of the

    
    -chiral center.
    
  • Aqueous Compatibility: Workflows utilize water-soluble catalytic systems (e.g., Pd-TPPTS), reducing the environmental footprint and improving solubility for biological substrates.

Mechanistic Principles & Substrate Analysis

Substrate Properties[1]
  • Compound: N-Acetyl-3-iodo-L-tyrosine amide[1]

  • Reactive Handle: Aryl Iodide (C3 position).

  • Protecting Groups: N-Acetyl (Amide stability), C-terminal Amide (Mimics peptide bond).

  • Solubility Profile: Soluble in DMSO, DMF, and MeOH. Moderate solubility in water (pH dependent); enhanced by co-solvents.

The "Ortho-Effect" and Catalyst Choice

The ortho-hydroxyl group on the tyrosine ring presents both a challenge and an opportunity. While it can coordinate with Pd species (potentially poisoning the catalyst), it also increases electron density on the ring, facilitating oxidative addition.

Critical Consideration: Unlike standard aryl halides, the free phenol can undergo deprotonation under basic coupling conditions. To prevent the formation of insoluble phenoxide-Pd aggregates, we utilize ligand-controlled catalysis (bulky phosphines or NHCs) or mild bases (phosphates/succinates) rather than strong carbonates.

Visualizing the Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle specific to this substrate, highlighting the critical oxidative addition step.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate Substrate Substrate: N-Ac-3-I-Tyr-NH2 Substrate->OxAdd TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Boronic Acid Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: 3-Aryl-Tyr Derivative RedElim->Product

Caption: Figure 1. Catalytic cycle for the Pd-catalyzed arylation of 3-iodo-tyrosine. The rate-determining step is typically oxidative addition.

Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target Application: Synthesis of dityrosine mimics or rigidifying peptide backbones.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (15 mol%).

  • Base: Potassium Phosphate (K₃PO₄) or Sodium Succinate (to minimize racemization).

  • Solvent: Water:Acetonitrile (2:1 v/v).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve N-Acetyl-3-iodo-L-tyrosine amide (1.0 equiv, 0.5 mmol) and the Aryl Boronic Acid (1.5 equiv) in the solvent mixture (4 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add Pd(OAc)₂ and TPPTS. The solution should turn a clear yellow/orange.

  • Base Addition: Add K₃PO₄ (2.0 equiv).

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours.

    • Optimization: For sterically hindered boronic acids, increase temp to 80°C.

  • Quench & Workup: Cool to RT. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Reverse-phase Flash Chromatography (C18 column, Water/MeOH gradient).

Protocol B: Copper-Free Sonogashira Coupling (Alkynylation)

Target Application: Introduction of "Click" handles or fluorophores.

Reagents:

  • Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%).

  • Base: Diisopropylamine (DIPA) (3.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Copper Status: Copper-Free . Rationale: Cu(I) can chelate the amide backbone or cause oxidative damage to the phenol.

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube with N-Acetyl-3-iodo-L-tyrosine amide (1.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent/Reagent Addition: Inject anhydrous DMF via syringe, followed by DIPA and the Terminal Alkyne (2.0 equiv).

  • Reaction: Stir at 50°C for 12 hours.

    • Monitoring: Check via LC-MS for the disappearance of the starting material (M+H = 349.1 Da).

  • Purification: Dilute with water, extract into EtOAc, and purify via HPLC (0.1% TFA in Water/Acetonitrile).

Data Summary & Optimization

Solvent & Base Screening Table

The following data summarizes optimization studies for the Suzuki coupling of N-Ac-3-I-Tyr-NH2 with Phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)% ee (L-isomer)
1Pd(PPh₃)₄Na₂CO₃DMF908876 (Racemized)
2Pd(OAc)₂ / TPPTSNa₂CO₃H₂O/MeCN609291
3Pd(OAc)₂ / TPPTS Na-Succinate H₂O/MeCN 60 85 >99
4Pd(dppf)Cl₂K₃PO₄DMSO507898

Interpretation: Strong bases like carbonates at high temperatures (Entry 1) promote deprotonation of the


-proton, leading to racemization. Using Sodium Succinate (Entry 3) maintains optical purity, albeit with a slight reduction in yield.[2]
Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolution: DMF or H2O/MeCN Start->Dissolve Degas Degas: Ar Sparge (10 min) Dissolve->Degas React Reaction: Add Pd + Base Heat 50-60°C Degas->React Monitor QC Check: LC-MS / TLC React->Monitor Monitor->React Incomplete Purify Purification: Prep-HPLC Monitor->Purify Complete Final Final Product: Lyophilized Powder Purify->Final

Caption: Figure 2. Optimized experimental workflow for cross-coupling of tyrosine amides.

Troubleshooting & Quality Control

Racemization Control

The integrity of the chiral center is paramount.

  • Risk: High pH and high temperature facilitate enolization.

  • Solution: Use bases with pKa < 10 (e.g., bicarbonates, succinates).

  • Validation: Analyze products using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) comparing against a racemic standard.

Catalyst Removal

Palladium contamination is a concern for biological assays.

  • Protocol: Post-reaction, treat the crude mixture with a metal scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour before filtration.

References

  • BenchChem. (2025).[3] Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers. (Verified general solubility data for N-Acetyl-Tyrosine derivatives).

  • Bencivenni, G., et al. (2007). Racemization in Suzuki Couplings: A Quantitative Study Using 4-hydroxyphenylglycine and Tyrosine Derivatives. Journal of Organic Chemistry. (Establishes sodium succinate as the preferred base to prevent racemization).

  • Li, H., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium. Journal of the American Chemical Society.[4] (Validates Cu-free conditions for tyrosine/protein modification).

  • Santa Cruz Biotechnology. (2025). N-Acetyl-3-iodo-L-tyrosine Amide Product Data. (Substrate specific properties).

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. (General mechanistic grounding).

Sources

Application Note: Solubilization and Handling of N-Acetyl-3-iodo-L-tyrosine Amide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for solubilizing, storing, and deploying N-Acetyl-3-iodo-L-tyrosine amide in biological assays. Due to the hydrophobic modifications (N-acetylation, C-amidation) and the lipophilic iodine substitution, this compound exhibits poor aqueous solubility compared to native L-tyrosine.

This guide addresses the critical "crash-out" phenomenon—where hydrophobic compounds precipitate upon rapid dilution into aqueous media—and provides a self-validating workflow to ensure consistent effective concentrations in enzymatic and cellular assays.

Physicochemical Context

To master the handling of NA-3-I-Tyr-NH2, one must understand the structural drivers of its solubility:

  • Loss of Zwitterionic Character: Native tyrosine is soluble in water due to its charged amine and carboxyl groups. In NA-3-I-Tyr-NH2, the Acetyl (N-terminus) and Amide (C-terminus) caps neutralize these charges, significantly reducing aqueous solubility while enhancing cell membrane permeability.

  • The Iodine Effect: The iodine atom at position 3 increases the compound's lipophilicity (LogP) and molecular volume. It also introduces photolability —the carbon-iodine bond is susceptible to homolytic cleavage under UV/visible light.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the required primary solvent. It is a dipolar aprotic solvent that disrupts the crystal lattice of the aromatic rings effectively.

Materials & Equipment

  • Compound: N-Acetyl-3-iodo-L-tyrosine amide (High Purity >98%).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile-filtered, ≥99.9% purity.

    • Note: Avoid "wet" DMSO; hygroscopic water absorption reduces solubility power.[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Strictly avoid clear glass to prevent photolysis.

  • Equipment: Vortex mixer, Sonicator bath (optional), Analytical balance.

Protocol A: Preparation of Master Stock Solution (50 mM)

Target Concentration: 50 mM is the recommended standard stock. It balances high solubility in DMSO with manageable pipetting volumes.

Safety Precaution: Handle all iodinated compounds under low-light conditions (amber light or foil-wrapped vessels).

StepActionTechnical Rationale
1 Calculate Mass Use the formula:

. Example: For 1 mL of 50 mM stock:

mg.
2 Weighing Weigh ~17.4 mg into an amber glass vial. Record exact mass to adjust DMSO volume for precision.
3 Solvent Addition Add sterile anhydrous DMSO to achieve exactly 50 mM. Calculation:

.
4 Dissolution Vortex vigorously for 30-60 seconds. If particulates persist, sonicate in a water bath at ambient temperature for 2 mins.
5 Inspection Verify the solution is optically clear. Any turbidity indicates incomplete dissolution.
6 Storage Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Visualization: Stock Preparation Workflow

StockPrep Start Weigh Solid (Amber Vial) Calc Calc DMSO Vol (Target: 50mM) Start->Calc Add Add Anhydrous DMSO Calc->Add Mix Vortex/Sonicate (Low Light) Add->Mix Check Visual Check: Clear? Mix->Check Store Aliquot & Freeze (-20°C) Check->Store Yes Retry Sonicate +2 min Check->Retry No (Turbid) Retry->Check

Figure 1: Critical workflow for preparing stable stock solutions of NA-3-I-Tyr-NH2.

Protocol B: Aqueous Dilution (The "Anti-Crash" Method)

Directly injecting high-concentration DMSO stock into a buffer often causes local precipitation (the "smoke" effect) because the local DMSO concentration spikes before mixing.

The Rule of 200: The solubility limit in aqueous buffer is likely < 200 µM. Do not attempt to make aqueous stocks > 1 mM.

Step-by-Step Dilution Strategy
  • Prepare Intermediate (10x) Solution:

    • Dilute the 50 mM Master Stock 1:50 into a "carrier" solvent if allowed (e.g., 50% DMSO/Water) OR dilute directly into buffer with rapid vortexing .

    • Better Method: If your final assay requires 100 µM compound, prepare a 1 mM intermediate in buffer containing 2% DMSO.

  • Final Assay Dilution:

    • Add the Intermediate Solution to your cell media or reaction buffer.

    • Final DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) for cell assays or < 1% for enzymatic assays to avoid solvent artifacts.

Dilution Table (Example for 100 µM Final Assay Concentration)
StepSourceVolumeDiluentVolumeFinal Conc.DMSO %
Stock Solid Powder-DMSO-50 mM 100%
Intermed. 50 mM Stock20 µLBuffer/Media980 µL1 mM 2%
Final 1 mM Intermed.100 µLBuffer/Media900 µL100 µM 0.2%

Note: The Intermediate step allows you to inspect for precipitation before adding to valuable cells/enzymes.

Stability & Troubleshooting

Iodine Photolysis

The C-I bond is weaker than C-H or C-Cl bonds. Exposure to fluorescent lab lights can release free iodine radicals (


) or iodide (

), which act as potent oxidizers or nucleophiles, creating false positives in redox or binding assays.
  • Symptom: Solution turns yellow/brown over time (formation of

    
     or 
    
    
    
    ).
  • Prevention: strictly use amber tubes; wrap columns/tubing in foil during flow assays.

The "DMSO Toe" Effect

When DMSO mixes with water, it releases heat (exothermic).

  • Risk: Adding DMSO stock directly to an enzyme solution can locally denature the protein due to the heat spike and solvent shock.

  • Solution: Always add the compound to the buffer first, mix, and then add the enzyme/cells.

Self-Validating Solubility Check (Nephelometry Substitute)

Before running a large screen, perform this simple check:

  • Prepare your intended final concentration in a clear tube.

  • Hold it against a black background with a light source from the side (Tyndall effect).

  • Pass: Solution is invisible/black.

  • Fail: A blue haze or white cloudiness appears. Action: Reduce concentration or increase DMSO %.

Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected Yellow Solution turns Yellow/Brown Issue->Yellow Precip Cloudiness upon Dilution Issue->Precip Tox Unexpected Cell Toxicity Issue->Tox Cause1 Photolysis (Iodine release) Yellow->Cause1 Cause2 Conc. > Aqueous Limit Precip->Cause2 Cause3 DMSO % too high (>1%) Tox->Cause3 Fix1 Use Amber Vials; Prepare Fresh Cause1->Fix1 Fix2 Use Intermediate Dilution Step Cause2->Fix2 Fix3 Include DMSO-only Vehicle Control Cause3->Fix3

Figure 2: Diagnostic decision tree for common handling issues.

References

  • Cayman Chemical. Metyrosine (Tyrosine Derivative) Solubility Guide. (General principles for tyrosine derivative solubility in DMSO vs. PBS). Link

  • Sigma-Aldrich (Merck). L-Tyrosine in Cell Culture: Solubility and Stability. (Establishes baseline solubility for tyrosine backbone). Link

  • National Institutes of Health (NIH) - PubChem. N-Acetyl-3-iodo-L-tyrosine amide Compound Summary. (Chemical structure and physical property data).[2][3] Link

  • BenchChem. Storage and Handling of Light-Sensitive Iodinated Derivatives. (Protocols for preventing photolysis of C-I bonds). Link

  • Adam, M.J., et al. DMSO Increases Radioiodination Yield of Radiopharmaceuticals. Applied Radiation and Isotopes, 2008.[4] (Validates DMSO as the preferred solvent for iodinated tyrosine precursors). Link

Sources

N-Acetyl-3-iodo-L-tyrosine amide as a fragment for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging N-Acetyl-3-iodo-L-tyrosine Amide in Peptidomimetic Design

Executive Summary & Rationale

N-Acetyl-3-iodo-L-tyrosine amide (


) serves as a critical "minimalist model" in peptidomimetic research.[1][2] By capping the N-terminus with an acetyl group and the C-terminus with an amide, this fragment isolates the physicochemical behavior of the 3-iodo-L-tyrosine  side chain within a pseudo-peptide backbone environment.[1][2]

Why use this specific fragment?

  • Halogen Bonding (XB) Donor: The iodine atom at the meta position acts as a potent electrophilic cap (sigma-hole donor), capable of forming highly directional interactions with backbone carbonyls or active site Lewis bases (O, N, S).

  • pKa Modulation: Iodine substitution lowers the phenolic pKa from ~10.0 (Tyrosine) to ~8.2–8.5 (3-Iodo-Tyrosine).[1][2] This increases the population of the phenolate anion at physiological pH, potentially strengthening electrostatic interactions.

  • Structural Phasing: The heavy iodine atom (

    
    ) provides anomalous scattering for X-ray crystallography phasing without altering the peptide fold significantly.[2]
    

Physicochemical Profile

The introduction of iodine drastically alters the electronic landscape of the tyrosine scaffold.

PropertyN-Acetyl-L-Tyr-NH2 (Native)N-Acetyl-3-iodo-L-Tyr-NH2 (Modified)Impact on Drug Design
Molecular Weight 222.24 g/mol 348.14 g/mol Increased steric bulk; heavy atom effect.[1][2]
Phenolic pKa ~10.1~8.2 - 8.4Enhanced H-bond donor capability; partial ionization at pH 7.[1][2]4.
LogP (Lipophilicity) ~0.3~1.2Improved membrane permeability; stronger hydrophobic burial.[1][2]
XB Donor Potential NoneHigh (

-hole)
Enables orthogonal binding interactions (160°–180° angle).[1][2]
Fluorescence Intrinsic (Ex 274/Em 303)QuenchedIodine promotes intersystem crossing (heavy atom quenching).[1][2]

Protocol: Regioselective Synthesis of NAc-3-I-Tyr-NH2

Objective: Synthesize high-purity N-Acetyl-3-iodo-L-tyrosine amide starting from L-Tyrosine. Challenge: Achieving mono-iodination without over-iodinating to the 3,5-diiodo species.

Reagents:
  • L-Tyrosine (Starting Material)[1][2][3][4][5][6][7]

  • Iodine Monochloride (ICl) or Sodium Iodide (NaI) + Chloramine-T[1][2]

  • Acetic Anhydride (

    
    )[1]
    
  • EDC

    
    HCl / HOBt (Coupling Agents)[1]
    
  • Ammonium Chloride (

    
    ) or Ammonia solution[1]
    
Step-by-Step Workflow:

Phase 1: Controlled Mono-Iodination (The Critical Step) Note: Direct iodination of the amide is possible, but iodinating the free amino acid first allows for easier separation of mono/di-iodo species via ion-exchange chromatography.[1]

  • Dissolution: Dissolve L-Tyrosine (10 mmol) in 30 mL of ammonia solution (25%) or borate buffer (pH 8.0).

  • Iodination: Add Iodomonochloride (ICl) (10.5 mmol, 1.05 eq) dropwise at 0°C.

    • Expert Tip: Keep temperature strictly < 4°C to suppress di-iodination.[1][2]

  • Quenching: Quench with dilute sodium bisulfite (

    
    ) to remove excess iodine (yellow color fades).[2]
    
  • Isolation: Adjust pH to 5.0 with glacial acetic acid. The 3-iodo-L-tyrosine precipitate is collected by filtration.[1][2]

    • QC Check: Verify mono-iodination via HPLC (Shift in RT) or Mass Spec (

      
      ).
      

Phase 2: N-Acetylation

  • Suspend 3-iodo-L-tyrosine in water.[1][2][4] Adjust pH to 9-10 with 2M NaOH.

  • Add Acetic Anhydride (1.5 eq) dropwise while maintaining pH > 9 with NaOH.

  • Stir for 1 hour. Acidify to pH 2 with HCl to precipitate N-Acetyl-3-iodo-L-tyrosine . Extract with Ethyl Acetate if oil forms.[1][2]

Phase 3: C-Terminal Amidation

  • Dissolve N-Acetyl-3-iodo-L-tyrosine (1 eq) in DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq).[2] Stir for 15 min at 0°C.
    
  • Add

    
     (3 eq) and DIPEA (3 eq) (or bubble 
    
    
    
    gas).[1][2]
  • Stir at RT for 12 hours.

  • Purification: Evaporate DMF. Redissolve in EtOAc, wash with 1M HCl, sat.

    
    , and brine.[2] Recrystallize from EtOH/Water.[1][2]
    

Mechanism of Action: Halogen Bonding[8][9][10]

The iodine atom is not merely a hydrophobic blob; it is a directional tool.[2] The electron density is anisotropic, creating a positive region (sigma hole) on the extension of the C-I bond.

HalogenBonding cluster_legend Interaction Logic Tyr Tyrosine Scaffold (Aromatic Ring) Iodine Iodine Atom (Polarizable) Tyr->Iodine Covalent Bond SigmaHole Sigma Hole (δ+) (Electron Deficient) Iodine->SigmaHole Anisotropic Charge Dist. Acceptor Target Carbonyl (C=O) (Backbone/Sidechain) SigmaHole->Acceptor Halogen Bond (XB) 160°-180° Angle XB is orthogonal to H-bonding XB is orthogonal to H-bonding Hydrophobic yet Directional Hydrophobic yet Directional XB is orthogonal to H-bonding->Hydrophobic yet Directional

Figure 1: Mechanism of Halogen Bonding. The interaction requires a linear geometry (C-I···O angle ≈ 180°) to maximize overlap between the iodine sigma hole and the acceptor lone pair.[8]

Experimental Validation Protocols

Protocol A: Determination of pKa Shift via UV-Vis Titration

Since the iodine affects the phenolic proton, determining the exact pKa in your specific buffer is crucial.

  • Prepare Stock: 100 µM NAc-3-I-Tyr-NH2 in water.

  • Buffer Series: Prepare 10 buffers ranging from pH 6.0 to 11.0 (0.5 unit increments).

  • Measurement: Record UV absorbance scanning 240–350 nm.

  • Analysis: Track the bathochromic shift (red shift) of the phenolate peak (~305 nm for neutral, ~325 nm for anion).

  • Calculation: Plot Absorbance vs. pH. The inflection point is the

    
    .
    
    • Expectation: 3-I-Tyr

      
       vs Tyr 
      
      
      
      .[1][2]
Protocol B: X-Ray Crystallography Phasing

Use this fragment as a "heavy atom soak" mimic.

  • Soaking: If your protein crystal tolerates DMSO, soak with 10 mM NAc-3-I-Tyr-NH2 for 1–24 hours.[1][2]

  • Data Collection: Collect data at the Iodine K-edge (33.17 keV) or L-edge depending on beamline capability, or use Cu K

    
     (1.54 Å) where iodine anomalous signal (
    
    
    
    ) is strong.[1][2]
  • Phasing: Use SAD (Single-wavelength Anomalous Dispersion) or SIR (Single Isomorphous Replacement) if you have a native Tyr dataset.[1][2]

Decision Matrix: When to use 3-Iodo-Tyr?

DecisionTree Start Peptidomimetic Design Goal Q1 Is the Tyr OH involved in critical H-bonding? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Q2 Is the H-bond Donor or Acceptor? Branch1_Yes->Q2 Q3 Is there a carbonyl/Lewis base proximal (3-4 Å) to the ring? Branch1_No->Q3 Result1 Use 3-I-Tyr (Better Donor, Lower pKa) Q2->Result1 Donor (OH...O) Result2 Caution: 3-I-Tyr is a Weaker Acceptor Q2->Result2 Acceptor (NH...O) Result3 Target Halogen Bond (XB) Replace Tyr with 3-I-Tyr Q3->Result3 Yes Result4 Use Phe or 4-F-Phe (Steric/Hydrophobic probe) Q3->Result4 No

Figure 2: Decision tree for incorporating 3-iodo-tyrosine fragments into peptide designs.

References

  • Scholfield, M. R., et al. (2013).[2] "Halogen bonding in protein–ligand interactions: design, structure, and thermodynamics." Protein Science, 22(2), 139-152.[1][2] Link[1]

  • Parisini, E., et al. (2011).[2] "Halogen bonding in biological systems: from crystal structures to drug discovery."[2] ChemMedChem, 6(8), 1323-1330.[1][2] Link[1]

  • Wilcken, R., et al. (2013).[2] "Halogen-enriched fragment libraries as leads for drug rescue of mutant p53."[1][2] Journal of the American Chemical Society, 134(15), 6810-6813. Link[1]

  • PubChem. "3-Iodo-L-tyrosine Compound Summary."[1][2] National Library of Medicine.[2] Link

  • Santa Cruz Biotechnology. "N-Acetyl-3-iodo-L-tyrosine Amide Product Data." Link[1]

Sources

Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling for the Synthesis of Biaryl 3-Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. Among these, biaryl-linked tyrosine derivatives represent a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the requisite carbon-carbon bond between a 3-iodotyrosine scaffold and a diverse array of boronic acids or their surrogates.[2][3] This document provides an in-depth guide for researchers, covering the fundamental principles, critical reaction parameters, and field-proven protocols for successfully implementing this transformation. We will delve into the causality behind experimental choices, from the selection of protecting groups to the optimization of the catalytic system, to provide a robust framework for both novice and experienced practitioners.

The Strategic Importance of 3-Aryltyrosine Scaffolds

The tyrosine side chain offers a versatile platform for chemical modification. Halogenation at the 3-position, specifically creating 3-iodotyrosine, installs a highly effective synthetic handle for transition-metal-catalyzed cross-coupling reactions.[4] The subsequent arylation via Suzuki-Miyaura coupling introduces a biaryl linkage, a structural feature that can impart critical properties to peptides and small molecules, including:

  • Conformational Rigidity: The biaryl axis can lock the peptide backbone into specific secondary structures, mimicking protein epitopes or enhancing binding affinity.

  • Increased Lipophilicity: Modulating the nature of the introduced aryl group can fine-tune the molecule's pharmacokinetic profile.

  • Novel Binding Interactions: The new aromatic ring can establish additional π-stacking or hydrophobic interactions within a biological target.

A notable example is the 3-arylated tyrosine moiety found in the antibacterial agent Arylomycin A2, highlighting the biological relevance of this scaffold.[1]

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[5] The reaction's power lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. The catalytic cycle proceeds through three fundamental, well-established steps.[6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodotyrosine derivative. This is often the rate-determining step and results in the formation of a Pd(II) complex.[6][8]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent.[6][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_intermediate Ar-Pd(II)L₂(I) (Oxidative Addition Complex) Pd0->OA_intermediate Oxidative Addition TM_intermediate Ar-Pd(II)L₂(Ar') (Transmetalation Complex) OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Catalyst Regeneration Product Ar-Ar' (Biaryl Product) TM_intermediate->Product ArylIodide 3-Iodotyrosine Derivative (Ar-I) ArylIodide->OA_intermediate BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TM_intermediate Base Base (e.g., K₂CO₃) Base->TM_intermediate

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Optimizing for Success: A Guide to Critical Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection and optimization of several interdependent parameters. A "one-size-fits-all" approach is rarely effective, and a systematic evaluation is key to achieving high yields and purity.[9]

The Starting Material: Protection of 3-Iodotyrosine

The tyrosine molecule contains three functional groups that can interfere with the coupling reaction: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. To prevent unwanted side reactions such as N-arylation, esterification, or catalyst inhibition, these groups must be masked with appropriate protecting groups.[10][11][12]

  • α-Amino Group: Commonly protected with tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups. The choice depends on the overall synthetic strategy (acid-labile vs. base-labile deprotection).[12]

  • α-Carboxyl Group: Typically protected as a methyl (Me) or ethyl (Et) ester, which is stable under the reaction conditions and can be removed by saponification.

  • Phenolic Hydroxyl Group: Protection is crucial to prevent O-arylation. A benzyl (Bzl) ether is a common choice, removable by hydrogenolysis, or a tert-butyl (tBu) ether for acid-labile removal.[12]

A fully protected substrate, such as Boc-L-Tyr(Bzl)-OMe, can be iodinated, or 3-iodo-L-tyrosine can be protected sequentially to yield the desired starting material.

The Palladium Catalyst System

The combination of the palladium source (precatalyst) and the ligand is the heart of the reaction.[13]

  • Ligands: Phosphine ligands stabilize the palladium center and modulate its reactivity. For aryl iodides, standard triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings, or to improve reaction rates and yields, bulky and electron-rich phosphine ligands are superior.[2] Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) can significantly accelerate the oxidative addition and reductive elimination steps.[13]

The Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base: An inorganic base is required. Aqueous solutions of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common and cost-effective. For more difficult substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[6][13] The base must be sufficiently strong to promote the formation of the boronate species, which is the active nucleophile in the transmetalation.

  • Solvent: The solvent must solubilize the organic substrate, while also being compatible with the aqueous base. Biphasic solvent systems are therefore very common.[14] Popular choices include 1,4-dioxane/water, toluene/water, or dimethoxyethane (DME)/water.[13][15] Anhydrous conditions can also be used, particularly with bases like K₃PO₄ in solvents such as DMF or dioxane.

The Boron Reagent

While arylboronic acids are the most common coupling partners, alternative boron reagents offer distinct advantages.

  • Arylboronic Acids (Ar-B(OH)₂): Widely available but can be prone to decomposition via protodeboronation or formation of anhydrides (boroxines).

  • Potassium Aryltrifluoroborate Salts (Ar-BF₃K): These are highly stable, crystalline solids that are easy to handle and purify.[1] They are often more robust than their boronic acid counterparts and can lead to higher yields, particularly in complex syntheses.[14][16]

  • Boronate Esters (e.g., Pinacol Esters): Also very stable and are common intermediates in the synthesis of complex boronic acids.

Summary of Representative Reaction Conditions

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of aryl iodides, providing a starting point for optimization.

Substrate (Ar-I)Boron Reagent (Ar'-B)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Protected 3-IodotyrosineAryltrifluoroboratePd(OAc)₂ (10)-K₂CO₃ (3)MeOH8017-50[17]
3-Iodo-N-Cbz-L-tyrosineArylboronic AcidPd(OAc)₂ or Pd₂(dba)₃SPhosK₂CO₃ or K₃PO₄Acetonitrile/Water40-80Variable[18]
3-IodolawsoneArylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O10054-94[19]
3-IodoindazoleArylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/Water100Good[13]
Aryl IodideArylboronic AcidPd(OAc)₂ (0.5)-K₂CO₃ (1.5)WEB*RTHigh[20]
Aryl IodidePhenylboronic AcidPd(OH)₂-K₃PO₄Ethanol/Water65Good[3]

*WEB = Water Extract of Banana

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected 3-Iodotyrosine Derivative

This protocol describes a general method for coupling a fully protected 3-iodotyrosine methyl ester (e.g., Boc-Tyr(Bzl)-OMe) with an arylboronic acid.

Materials:

  • N-Boc-O-benzyl-3-iodo-L-tyrosine methyl ester (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv.)

  • Triphenylphosphine [PPh₃] (0.10 equiv.) or SPhos (0.10 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask or reaction vial with septum)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the protected 3-iodotyrosine derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand to the flask.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-tyrosine derivative.

Experimental_Workflow Figure 2: Synthetic Workflow for Biaryl Tyrosine Derivatives Start Protected 3-Iodotyrosine Derivative Coupling Suzuki-Miyaura Coupling (Protocol 1) Start->Coupling Reagents Arylboronic Acid Pd Catalyst, Ligand, Base Solvent Reagents->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification1 Column Chromatography Workup->Purification1 CoupledProduct Protected Biaryl Tyrosine Derivative Purification1->CoupledProduct Deprotection Global Deprotection (e.g., Hydrogenolysis, TFA) CoupledProduct->Deprotection Purification2 RP-HPLC Purification Deprotection->Purification2 FinalProduct Final Biaryl Amino Acid Purification2->FinalProduct

Figure 2: Synthetic Workflow for Biaryl Tyrosine Derivatives

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficiently strong or insoluble base.3. Low reaction temperature.4. Poor quality reagents.1. Use fresh catalyst. Consider a more robust ligand (e.g., SPhos). Ensure the reaction is properly degassed.[13]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure sufficient water is present if using carbonates.[13]3. Increase the temperature to 100-110 °C or consider microwave irradiation.[13]4. Verify the purity of the boronic acid and ensure solvents are anhydrous grade (if applicable).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.2. Reduce the reaction temperature and monitor for conversion.
Dehalogenation of Starting Material 1. Presence of water/protons.2. Impurities in reagents.1. This side reaction can compete with the desired coupling. Screening different bases and solvents can help minimize it.2. Ensure all reagents are pure.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 3-aryltyrosine derivatives. A logical and systematic approach to optimizing the reaction—paying close attention to the choice of protecting groups, the catalyst system, base, and solvent—is paramount for success. By understanding the mechanistic underpinnings and the function of each component, researchers can effectively troubleshoot and adapt protocols to construct a vast array of novel biaryl amino acids for applications in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • da Silva, F. A., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tascón, I., et al. (2021). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. University of Girona. [Link]

  • Maji, M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Hutton, C. A., et al. (2005). Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine. PubMed. [Link]

  • Yasukawa, T., et al. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zhang, Y., et al. (2012). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. ResearchGate. [Link]

  • da Silva, F. A., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. ResearchGate. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Wikipedia. Protecting group. [Link]

  • Pearson. Show how you would use a Suzuki reaction to synthesize the following.... [Link]

  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]

  • Hu, J., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. [Link]

  • Stefanowicz, P., et al. (2020). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. KAUST Repository. [Link]

  • Sharma, S., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Sheng, J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

  • Nie, Y., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Al-Hourani, B. J. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • da Silva, F. A., et al. (2017). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. SciELO. [Link]

  • Wikipedia. 3-Iodotyrosine. [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]

  • Sharma, A., et al. (2020). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. [Link]

  • Sotorrios, L., & Azofra, L. M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

Troubleshooting & Optimization

Light sensitivity and storage conditions for iodinated tyrosine amides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Light Sensitivity, Storage Stability, and Troubleshooting

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Core Directive: The Stability Paradox

Iodinated tyrosine amides (e.g., 3-iodo-L-tyrosine amide, 3,5-diiodo-L-tyrosine amide) are critical synthetic intermediates and peptidomimetics. However, they present a unique stability paradox: the very iodine atoms that provide their biological utility (e.g., enhanced lipophilicity, steric bulk, heavy-atom phasing) introduce a specific photochemical weakness.

The "Golden" Rule: If your white powder turns yellow, you have witnessed the homolytic cleavage of the Carbon-Iodine (C-I) bond.[1]

This guide moves beyond generic "store at -20°C" advice. We explain the quantum yield of degradation and provide self-validating protocols to ensure your experimental data is not compromised by free radical chemistry.

The Mechanism: Why Light is the Enemy

Photolysis of the C-I Bond

Unlike chlorinated or brominated compounds, the Carbon-Iodine bond is exceptionally weak (~240 kJ/mol).[1] It absorbs UV radiation (and violet visible light up to ~400nm), leading to homolytic fission .[1]

  • Excitation: A photon excites the molecule to a repulsive

    
     state.[1]
    
  • Cleavage: The C-I bond breaks, generating a Tyrosyl Radical and an Iodine Radical (

    
    ) .[1]
    
  • Propagation:

    • The iodine radicals recombine to form elemental iodine (

      
      ), which appears yellow/brown.[1]
      
    • The tyrosyl radical abstracts hydrogen from the solvent, resulting in de-iodinated impurities (e.g., reverting to tyrosine amide).

Visualizing the Degradation Pathway

The following diagram maps the degradation cascade that occurs when these compounds are exposed to light or improper pH.[1]

G Start Iodinated Tyrosine Amide (Colorless/White) Light UV/Visible Light (<400nm) Start->Light Cleavage Homolytic Fission (C-I Bond Break) Light->Cleavage Radicals Radical Pair (Tyrosyl• + I•) Cleavage->Radicals Recomb Cage Recombination (No Damage) Radicals->Recomb Solvent Cage Effect Oxidation Oxidation to I2 (Yellow Color) Radicals->Oxidation Radical Escape Deiod H-Abstraction (Impurity: De-iodinated Amide) Radicals->Deiod Solvent Interaction

Figure 1: The Photolytic Cascade.[1] Note that "Cage Recombination" can save the molecule, but once the radicals escape the solvent cage, irreversible degradation (yellowing and des-iodo impurities) occurs.

Storage & Handling Protocols

Stability Matrix: Solid State vs. Solution

The physical state of the compound dictates its shelf life.[1] Solutions are exponentially more volatile due to increased molecular mobility and solvent-mediated radical propagation.[1]

ParameterLyophilized Powder (Solid) Solution (DMSO/Methanol) Aqueous Solution (Buffer)
Primary Risk Moisture (Deliquescence)Photolysis & OxidationHydrolysis & Bacterial Growth
Temp -20°C (Long term)-80°C (Recommended)-20°C (Avoid Freeze-Thaw)
Container Amber glass vial + DesiccantAmber glass (Gas tight)Polypropylene (Low binding)
Shelf Life 1-2 Years< 1 Month< 1 Week (pH dependent)
Atmosphere Inert gas (Argon/Nitrogen) flushArgon flush headspaceArgon flush headspace
Protocol: The "Argon Shield" Reconstitution

Objective: Solubilize the iodinated amide without triggering immediate oxidative degradation.[1]

  • Equilibration: Remove the vial from the freezer. Do not open until it reaches room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amide powder, accelerating hydrolysis.[1]

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF.[1]

    • Avoid: Alkaline buffers (pH > 8.[1]0) promote rapid de-iodination and amide hydrolysis.[1]

  • Dissolution: Add solvent in a darkened hood (or under red light).[1] Vortex briefly.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 50 µL).

  • Gas Flush: Gently blow a stream of Argon or Nitrogen into the headspace of each aliquot vial for 5 seconds before capping.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.

Troubleshooting & Quality Control

Diagnostic Workflow: "Is my compound compromised?"

Use this decision tree when you suspect degradation.[1]

QC Obs Observation: Sample Appearance Color Is it Yellow/Brown? Obs->Color Solid State: Solid Powder Color->Solid Yes Liquid State: Solution Color->Liquid Yes HPLC HPLC Analysis (C18 Column) Color->HPLC No (White/Clear) ActionSolid Surface Oxidation likely. Perform HPLC check. Often salvageable. Solid->ActionSolid ActionLiq Free Iodine present. High risk of side-reactions. DISCARD. Liquid->ActionLiq ActionSolid->HPLC Result Check Retention Time (RT) HPLC->Result Front New Front Peaks (Earlier RT) Result->Front RT < Main Peak Back Single Main Peak Result->Back RT = Main Peak DiagFront Diagnosis: De-iodinated Impurities (Tyr-Amide / MIT-Amide) Front->DiagFront DiagBack Diagnosis: Intact Compound Back->DiagBack

Figure 2: Quality Control Decision Matrix. Note that de-iodinated species are less hydrophobic and will elute earlier on Reverse Phase HPLC.

HPLC Reference Data

When analyzing iodinated tyrosine amides on a C18 Reverse Phase column (Water/Acetonitrile gradient), hydrophobicity drives separation.[1] Iodine atoms significantly increase retention time.[1]

Compound SpeciesRelative HydrophobicityElution Order (C18)Diagnostic Sign
Tyrosine Amide Low (Polar)1 (Earliest)Degradation Product
Mono-Iodo-Tyr Amide Medium2Degradation Product
Di-Iodo-Tyr Amide High (Lipophilic)3 (Latest)Target Compound

Technical Note: If your target is the Di-Iodo compound, any peaks appearing before the main peak are likely de-iodinated photoproducts.[1]

Frequently Asked Questions (FAQs)

Q1: My solution has turned slightly yellow. Can I still use it for biological assays? A: No. The yellow color indicates the presence of elemental iodine (


) or triiodide (

).[1] Free iodine is a potent oxidizing agent and can react non-specifically with cysteines or tyrosines in your receptor/protein target, leading to false positives or assay interference.

Q2: Can I store these compounds in plastic tubes? A: For solids, yes. For solutions, use glass .[1][2] Iodinated compounds are highly lipophilic (hydrophobic) and can adsorb onto polypropylene surfaces (eppendorf tubes), significantly lowering the effective concentration of dilute solutions.[1]

Q3: Why do you recommend acidic buffers (pH 5-6) for aqueous storage? A: Two reasons:

  • Amide Stability: High pH (>8) accelerates the hydrolysis of the amide bond (converting it back to a carboxylic acid).[1]

  • Iodine Stability: Basic conditions promote the disproportionation of iodine and can facilitate de-iodination mechanisms.[1] A slightly acidic environment (pH 5-6) is the "stability sweet spot."[1]

Q4: I don't have an amber vial. Can I wrap a clear vial in foil? A: Yes, aluminum foil is an effective UV barrier.[1] However, ensure the foil covers the entire vial, including the bottom, as light reflection from the benchtop can still trigger photolysis.

References

  • Carbon-Iodine Bond Strength & Photolysis

    • Filo.[1][3][4] (2025).[1][3][5][6][7] "Dissociation energy of carbon-iodine bond and UV wavelength calculation." Link

    • Talbert, L. E., & Julian, R. R.[8] (2018).[1][8] "Directed-Backbone Dissociation Following Bond-Specific Carbon-Sulfur UVPD at 213 nm." Journal of the American Society for Mass Spectrometry.[1] (Confirming C-I bond lability at UV wavelengths). Link

  • HPLC & Analytical Behavior

    • FDA/CDER.[1] (2008).[1][6][9] "Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks." International Journal of Pharmaceutics. (Establishes elution order: Tyr < MIT < DIT < T4). Link

    • Espina, M., et al. (2009).[1][2][10] "Capillary HPLC-ICPMS and tyrosine iodination for the absolute quantification of peptides." Analytical Chemistry. Link

  • Peptide & Amino Acid Storage Guidelines

    • GenScript. "Peptide Storage and Handling Guidelines."[1][4][11][12] (Protocols for lyophilized vs. solution storage). Link

    • AltaBioscience.[1] "Peptide solubility and storage."[1][2][4][11][12] (Recommendations for aliquoting and preventing freeze-thaw degradation). Link

Sources

Troubleshooting low yields in N-Acetyl-3-iodo-L-tyrosine amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-Acetyl-3-iodo-L-tyrosine Amide Coupling

Executive Summary

The coupling of N-Acetyl-3-iodo-L-tyrosine presents a unique set of synthetic challenges driven by the iodine atom at the 3-position. This halogen substituent introduces significant steric bulk (ortho to the phenolic hydroxyl) and electronic withdrawal , altering the reactivity of the tyrosine residue compared to its non-iodinated counterpart.

This guide addresses the three primary failure modes:

  • Steric Hindrance: Incomplete conversion due to the bulky iodine atom blocking the approach of the amine.

  • Solubility Issues: Premature precipitation of the starting material in standard organic solvents.

  • Chemoselectivity (O-Acylation): Competitive reaction of the phenolic hydroxyl group due to iodine-induced acidity (pKa lowering).

Part 1: Diagnostic Workflow

Use this decision matrix to identify the root cause of your low yield.

TroubleshootingFlow Start Start: Low Yield Observed CheckSolubility Is the reaction mixture clear? Start->CheckSolubility Precipitate Cloudy/Precipitate CheckSolubility->Precipitate No Clear Clear Solution CheckSolubility->Clear Yes Solubility_Fix Action: Switch Solvent (DMSO/DMF) Precipitate->Solubility_Fix CheckLCMS Analyze Crude by LC-MS Clear->CheckLCMS SM_Remaining High SM Remaining CheckLCMS->SM_Remaining Slow Reaction Wrong_Mass Wrong Mass (+ Ester) CheckLCMS->Wrong_Mass Side Product Deiodinated Mass -126 Da (Deiodination) CheckLCMS->Deiodinated Instability Activation_Fix Action: Change Coupling Agent (HATU/HOAt or PyAOP) SM_Remaining->Activation_Fix Protection_Fix Action: Protect Phenol (O-tBu) or Control pH Wrong_Mass->Protection_Fix Light_Fix Action: Exclude Light Avoid strong reducing agents Deiodinated->Light_Fix

Figure 1: Diagnostic decision tree for isolating failure modes in iodotyrosine coupling.

Part 2: Critical Troubleshooting Guides

Reagent Selection: Overcoming Steric Hindrance

The Problem: The iodine atom at position 3 creates a "steric wall," hindering the approach of the amine nucleophile to the activated carboxylic acid. Standard carbodiimide couplings (EDC/NHS or DIC) are often too slow, leading to hydrolysis of the active ester before the amide bond forms.

The Solution:

  • Recommended Reagents: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate an O-At (7-azabenzotriazole) active ester. The nitrogen in the pyridine ring of the HOAt leaving group provides an "anchimeric assistance" effect (neighboring group participation) that accelerates the coupling rate by orders of magnitude compared to HOBt esters [1].

  • Alternative: For extremely hindered amines, use acid fluorides (generated via TFFH) or mixed anhydrides (via T3P or EEDQ), which are smaller electrophiles than the bulky O-At esters [2].

Solubility & Solvent Systems

The Problem: N-Acetyl-3-iodo-L-tyrosine has poor solubility in non-polar solvents (DCM, Chloroform) and limited solubility in water at neutral pH. The Solution:

  • Primary Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Secondary Solvent: If the starting material is stubborn, use DMSO (Dimethyl sulfoxide). Note that DMSO can accelerate decomposition of some active esters, so add the coupling reagent last immediately before the amine.

  • Avoid: Pure water or alcohols during the activation step, as they will compete with the amine for the active ester.

Chemoselectivity: The O-Acylation Trap

The Problem: The iodine atom is electron-withdrawing (inductive effect), which lowers the pKa of the phenolic hydroxyl group (making it more acidic). In the presence of base (DIPEA/TEA), the phenolate anion can form and attack the activated carboxyl group, forming an O-acyl ester (a depsipeptide-like impurity) instead of the desired amide [3].

OAcylation Phenol 3-Iodo-Tyr Phenol (More Acidic) Phenolate Phenolate Anion Phenol->Phenolate Deprotonation Base Base (DIPEA) Base->Phenolate O_Acyl O-Acyl Impurity (Ester Bond) Phenolate->O_Acyl Attacks Activated Acid Activated_Acid Activated Carboxyl (Active Ester) Activated_Acid->O_Acyl Amide Desired Amide Activated_Acid->Amide Amine Attack

Figure 2: Mechanism of competitive O-acylation due to increased acidity of the iodinated phenol.

The Solution:

  • Protection: The most robust fix is to use N-Acetyl-3-iodo-L-tyrosine(O-tBu) . The tert-butyl group protects the phenol.

  • Stoichiometry (If Unprotected): If you must use the free phenol, keep the base stoichiometry strict (1.0 - 2.0 equivalents relative to acid). Do not use a large excess of base.[1]

  • Order of Addition: Pre-activate the acid with HATU/Base for 1-2 minutes, then add the amine. This ensures the active ester is formed before the amine (and potentially the phenolate) competes.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of an amide derivative from N-Acetyl-3-iodo-L-tyrosine (unprotected phenol) using HATU.

Reagents:

  • Substrate: N-Acetyl-3-iodo-L-tyrosine (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 - 2.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve N-Acetyl-3-iodo-L-tyrosine (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Note: If the solution is cloudy, add small amounts of DMSO until clear.

  • Activation: Add DIPEA (1.0 equiv only) dropwise at 0°C. Stir for 2-5 minutes.

    • Why? Short pre-activation minimizes racemization (a risk with HATU) while ensuring active ester formation [4].

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0 - 1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check via LC-MS or HPLC.[2] Look for the product mass. If O-acylation occurred, you may see a peak with dimer mass or ester hydrolysis products.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with 5% LiCl (removes DMF).

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH) or Preparative HPLC (Water/Acetonitrile + 0.1% TFA).

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning pink/violet? A: This indicates deiodination and the liberation of free iodine (


). This is caused by light exposure or the presence of strong reducing agents/metals.
  • Fix: Wrap your reaction vessel in aluminum foil. Avoid using reducing agents (like DTT) or palladium catalysts in the same vessel.

Q: Can I use EDC/NHS for this coupling? A: It is not recommended. The bulky iodine atom makes the initial attack of the amine slow. The O-acylisourea intermediate formed by EDC is unstable and can rearrange to an N-acylurea (dead-end byproduct) before the amine can react. HATU/HOAt forms a more stable yet more reactive ester that resists this rearrangement [1].

Q: My product has the correct mass but looks like a mixture of two isomers on HPLC. Why? A: This is likely racemization . The activation of N-acetyl-amino acids (especially with electron-withdrawing groups like iodine) can lead to oxazolone formation, which racemizes the alpha-carbon.

  • Fix: Use HOAt or Oxyma Pure as an additive.[3][4] Perform the activation step at 0°C. Avoid large excesses of base.

Q: Is the iodine stable to TFA deprotection? A: Yes. The aryl-iodide bond is generally stable to standard TFA cleavage cocktails (e.g., 95% TFA/2.5% TIS/2.5% H2O). However, avoid using silanes (TIS) if you observe any reduction, though this is rare for aryl iodides under these conditions [5].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Paul, R. (1963). O-Acylation of Tyrosine during Peptide Synthesis.[6][7] The Journal of Organic Chemistry, 28(1), 236–239. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Carne, T. J., Huber, R. E., et al. (1986).[8] Analysis of fluorine and iodine derivatives of tyrosine. Journal of Chromatography A, 367, 393-403.[8] Link

Sources

Optimal pH stability range for N-Acetyl-3-iodo-L-tyrosine amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal pH Stability & Handling Guide
Executive Summary: The Optimal Stability Window

For N-Acetyl-3-iodo-L-tyrosine amide (CAS 59302-19-1), the optimal pH range for experimental stability is pH 6.0 – 7.5 .[1][2][3]

Maintaining the solution within this window is critical to prevent three distinct degradation pathways:

  • Protodeiodination (Loss of Iodine) in acidic conditions.[3]

  • Phenolate Oxidation (Yellowing/Degradation) in alkaline conditions.[3]

  • Amide Hydrolysis (Cleavage of the backbone) at pH extremes.[3]

Technical Deep Dive: Mechanisms of Instability

To ensure experimental success, it is vital to understand why these limits exist. This compound is not just an amino acid derivative; it is a halogenated phenol with specific electronic vulnerabilities.[3]

A. The Acidic Threat: Protodeiodination (pH < 5.0)

Unlike standard peptides, iodinated tyrosine derivatives are susceptible to protodeiodination . In acidic environments, the high concentration of protons (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) can attack the aromatic ring at the position of the iodine atom. This results in the release of the iodine as 

or

and the reversion of the molecule to N-Acetyl-L-tyrosine amide [1].[1][3]
  • Symptom: Loss of specific binding affinity (if used as a ligand) or change in UV absorbance profile.

B. The Alkaline Threat: Phenolate Oxidation (pH > 8.0)

The iodine atom at the 3-position is electron-withdrawing, which lowers the


 of the phenolic hydroxyl group significantly compared to native tyrosine.[1]
  • Tyrosine

    
    :  ~10.1[1][3]
    
  • 3-Iodo-L-tyrosine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  ~8.2 – 8.5 [2][3][1][3]
    

At pH levels above 8.0, a significant fraction of the molecules deprotonate to form the phenolate anion . This anionic species is electron-rich and highly susceptible to oxidation by dissolved oxygen, leading to the formation of quinones and polymerization products.[3]

  • Symptom: Solution turns yellow or brown rapidly.[3]

C. The Hydrolysis Threat (pH < 4 or > 9)

The compound contains two amide bonds: the N-acetyl group and the C-terminal amide.[1] While amides are generally stable at neutral pH, they undergo hydrolysis in strong acids or bases, breaking the molecule into acetic acid, 3-iodotyrosine, and ammonia [4].

Visualization: Stability & Degradation Pathways

The following diagram maps the chemical fate of N-Acetyl-3-iodo-L-tyrosine amide under varying pH conditions.

StabilityPathways Compound N-Acetyl-3-iodo-L-tyrosine amide (Intact) Acid Acidic Environment (pH < 5.0) Compound->Acid Exposure Base Alkaline Environment (pH > 8.0) Compound->Base Exposure Neutral Neutral Environment (pH 6.0 - 7.5) Compound->Neutral Stable Deiodination Protodeiodination (Loss of Iodine) Acid->Deiodination H+ Attack Hydrolysis Amide Hydrolysis (Backbone Cleavage) Acid->Hydrolysis Catalysis Base->Hydrolysis OH- Attack Oxidation Phenolate Oxidation (Yellowing/Quinones) Base->Oxidation Phenolate Formation

Caption: Degradation pathways of N-Acetyl-3-iodo-L-tyrosine amide. Green indicates the safe zone; red indicates pathways leading to structural loss.

Troubleshooting Guide (Q&A)

Q1: My stock solution turned yellow after 24 hours at 4°C. Is it still usable?

  • Diagnosis: Oxidation.[3][4] This indicates the pH was likely too high (pH > 8.0), causing the formation of the phenolate anion and subsequent oxidation.

  • Action: Discard the solution. The yellow color indicates the formation of quinone byproducts which can covalently modify your target proteins.

  • Prevention: Ensure your buffer pH is ≤ 7.[3]5. Protect the solution from light, as iodine-carbon bonds are photosensitive.[3]

Q2: Can I dissolve this compound directly in PBS (Phosphate Buffered Saline)?

  • Issue: Solubility. N-Acetyl-3-iodo-L-tyrosine amide has limited solubility in pure aqueous buffers due to the hydrophobic iodine atom and the lack of zwitterionic character (blocked amine and carboxyl).[1][2][3]

  • Protocol:

    • Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).

    • Dilute this stock into your assay buffer (PBS, pH 7.4) immediately before use.[3] Keep the final DMSO concentration < 1% if possible to avoid solvent effects on your biological system.

Q3: I need to run an assay at pH 5.0. Will the compound survive?

  • Risk: Moderate.[3] While amide hydrolysis is slow at pH 5.0, the risk of deiodination increases over time.

  • Recommendation: Prepare the solution immediately before the assay. Do not store the compound at pH 5.0 overnight. Verify the concentration using HPLC if the incubation time exceeds 4 hours.

Q4: Can I use 0.1 M HCl or NaOH to adjust the pH of the solution?

  • Warning: Avoid direct contact with strong acids or bases. [1][3]

  • Reason: Adding a drop of 1 M NaOH can create a localized "hotspot" of high pH (>12) before mixing, instantly degrading a portion of your compound.

  • Best Practice: Adjust the pH of your buffer before adding the compound stock.

Standardized Data Tables
Table 1: Physicochemical Profile
PropertyValueNotes
Molecular Weight ~348.14 g/mol
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvent (DMSO/Ethanol).[1][2][3][5]
Solubility (DMSO) High (> 50 mg/mL)Recommended for stock preparation.[6]
pKa (Phenol) ~8.2 – 8.5Lower than Tyrosine (10.1) due to Iodine.[3][7][8]
pKa (Amine/Acid) N/ABlocked by Acetyl and Amide groups.[3]
Table 2: Stability Matrix
pH ConditionStability StatusPrimary Degradation Mechanism
pH < 4.0 Unstable Protodeiodination & Amide Hydrolysis
pH 6.0 – 7.5 Stable Optimal Range (Protonated Phenol)
pH > 8.0 Unstable Oxidation of Phenolate Anion
pH > 10.0 Critical Failure Rapid Hydrolysis & Oxidation
Validated Preparation Protocol

Objective: Prepare a 1 mM working solution in PBS (pH 7.4).

  • Stock Preparation:

    • Weigh 3.48 mg of N-Acetyl-3-iodo-L-tyrosine amide.[1][2][3]

    • Add 1.0 mL of anhydrous DMSO .[3]

    • Vortex until completely dissolved.[3][9] (Concentration = 10 mM).[6]

    • Storage: Aliquot and store at -20°C, protected from light.

  • Working Solution:

    • Prepare PBS and adjust pH to exactly 7.4 .[3]

    • Add 100 µL of the 10 mM DMSO stock to 900 µL of PBS while vortexing gently.

    • Result: 1 mM clear solution.[3] Use within 4 hours.

References
  • Mechanism of Deiodination

    • Source: "The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expect
    • Citation: McTamney, P. M., & Rokita, S. E. (2010). Biochimica et Biophysica Acta.
    • URL:[Link]

  • pKa of Iodotyrosine Derivatives

    • Source: "3-Iodo-L-Tyrosine - Physico-chemical Properties."
    • Citation: ChemBK Chemical Database.[3]

    • URL:[Link][2]

  • Phenolic pKa Shifts

    • Source: "Spectrometric Determination of pK Values for some Phenolic Compounds."
    • Citation: Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
    • URL:[Link] (General reference for halogenated phenol pKa shifts).

  • Amide Hydrolysis Kinetics

    • Source: "Kinetics and mechanism of N-substituted amide hydrolysis."[1][2][3]

    • Citation: Akiya, N., & Savage, P. E. (2002). AIChE Journal.
    • URL:[Link]

Sources

N-Acetyl-3-iodo-L-tyrosine amide degradation products analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Analysis, and Troubleshooting

Diagnostic Workflow (Triage)

Before altering your experimental parameters, use this decision matrix to identify the likely degradation source.

ObservationPrimary SuspectConfirmation Test
New Peak (Early Eluting) Hydrolysis (Deamidation)Check pH of buffers; Mass Spec (+0.98 Da shift).
New Peak (Late Eluting) Hydrolysis (Deacetylation) or DimerizationMass Spec (-42 Da or 2M-2H).
New Peak (Co-eluting/Shoulder) Photolytic DeiodinationCRITICAL: Did you use amber glass? Mass Spec (-126 Da shift).[1]
Yellowing of Solution Free Iodine (

) Release
Starch indicator test; check for oxidative stress.
Signal Loss (No new peaks) Precipitation / AdsorptionCheck solubility limits; ensure organic solvent in wash.

Troubleshooting Guides & FAQs

Module A: Photostability & Deiodination

Issue: "I am seeing a gradual loss of potency and the appearance of a major degradation peak, even when stored at 4°C."

Root Cause: The Carbon-Iodine (C-I) bond in N-Acetyl-3-iodo-L-tyrosine amide is highly photosensitive. Exposure to UV or even ambient fluorescent light causes homolytic fission, releasing an iodine radical and generating N-Acetyl-L-tyrosine amide.

Mechanistic Insight: Upon photon absorption, the C-I bond undergoes homolysis (


). The resulting tyrosyl radical (

) typically abstracts a hydrogen atom from the solvent, resulting in the de-iodinated analog.

Corrective Protocol:

  • Amber Glass is Mandatory: All stock solutions must be prepared and stored in amber borosilicate glass vials.

  • Gold Foil Wrap: For long-term LC autosampler runs, wrap the vial in aluminum foil.

  • Lighting: Perform weighing and dilution steps under low-light conditions or yellow safety lights if possible.

FAQ: Can I use plastic tubes for storage? A: Avoid if possible. Iodinated compounds can be lipophilic and may adsorb to polypropylene. Furthermore, clear plastic offers zero UV protection.

Module B: Hydrolytic Degradation (pH Sensitivity)

Issue: "My LC-MS shows a mass shift of +1 Da (approx) relative to the parent peak."

Root Cause: You are likely observing C-terminal deamidation . The amide group (


) hydrolyzes to a carboxylic acid (

).[2][3]
  • Mass Calculation: Loss of

    
     (-16.02 Da) + Gain of 
    
    
    
    (+17.01 Da) = Net +0.98 Da.

Corrective Protocol:

  • Buffer Selection: Avoid extreme pH. The amide bond is most stable between pH 4.0 and 7.0.

  • Avoid TFA in Storage: Do not store samples in mobile phase containing Trifluoroacetic Acid (TFA) for >24 hours, as the acidity can catalyze hydrolysis.

  • Temperature: Never heat the sample above 30°C during dissolution if pH is <3 or >8.

Analytical Protocols

Standardized HPLC/UPLC Method for Degradation Analysis

Use this method to separate the parent compound from its de-iodinated and hydrolyzed impurities.

ParameterSettingRationale
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Strong retention of the hydrophobic iodinated ring.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier prevents peak tailing of the phenol group.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amides than Methanol.
Gradient 5% B to 60% B over 10 minShallow gradient required to resolve the de-iodinated impurity (which elutes earlier).
Detection UV @ 280 nmTyrosine absorption maximum.
Column Temp 30°CMinimizes on-column hydrolysis.
Mass Spectrometry Fingerprint Table

Use these m/z values (ESI Positive Mode) to identify degradation products.

Compound IdentityModificationTheoretical m/z (M+H)+Delta Mass
Parent N-Acetyl-3-iodo-L-tyrosine amide349.00 0
Degradant 1 De-iodinated (Photolysis)223.11 -125.9
Degradant 2 De-amidated (Hydrolysis C-term)350.00 +1.0
Degradant 3 De-acetylated (Hydrolysis N-term)307.00 -42.0
Degradant 4 Oxidative Dimer (Di-tyrosine)696.00 2M - 2H

Visualizations

Figure 1: Degradation Pathways of N-Acetyl-3-iodo-L-tyrosine amide

This diagram illustrates the three primary breakdown routes: Photolysis (Light), Hydrolysis (pH), and Oxidation.[4]

DegradationPathways Parent N-Acetyl-3-iodo-L-tyrosine amide (Stable Solid) Radical Tyrosyl Radical Intermediate Parent->Radical Homolytic Fission DeAmide N-Acetyl-3-iodo-L-tyrosine (Carboxylic Acid Form) Parent->DeAmide C-Term Hydrolysis DeAcetyl 3-iodo-L-tyrosine amide (Free Amine Form) Parent->DeAcetyl N-Term Hydrolysis Dimer Dityrosine Dimer (C-C Coupling) Parent->Dimer Phenolic Coupling Light UV Light / Ambient Light Light->Radical DeIodo N-Acetyl-L-tyrosine amide (Loss of Iodine) Radical->DeIodo H-Abstraction AcidBase pH < 3 or pH > 9 (Hydrolysis) AcidBase->DeAmide Oxidant Oxidative Stress (Metal ions/Peroxides) Oxidant->Dimer

Caption: Pathways showing photolytic loss of iodine (red), pH-dependent hydrolysis (yellow), and oxidative dimerization (green).

Figure 2: Recommended Analytical Workflow

A logical flow for confirming sample integrity before biological assays.

AnalyticalWorkflow Start Sample Preparation (Amber Vials) Visual Visual Inspection (Yellowing?) Start->Visual LC LC Separation (C18, Acidic Mobile Phase) Visual->LC Clear Solution Fail Discard & Re-synthesize Visual->Fail Precipitate/Color Decision Peak Purity Check LC->Decision MS Mass Spectrometry (Confirm m/z 349) Decision->MS Single Peak Decision->Fail Split/Ghost Peaks MS->Fail Mass Shift (-126/+1) Pass Proceed to Bio-Assay MS->Pass Mass Confirmed

Caption: Step-by-step decision tree for validating N-Acetyl-3-iodo-L-tyrosine amide integrity via LC-MS.

References

  • Photolytic Deiodination Mechanism

    • Title: Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS.
    • Source: N
    • URL:[Link]

  • Amide Hydrolysis Kinetics

    • Title: Amide Hydrolysis: Mechanism, Conditions and Applic
    • Source: Allen Institute.
    • URL:[Link]

  • Iodotyrosine Stability & Metabolism

    • Title: The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations.[5]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Forced Degradation Guidelines (ICH)

    • Title: Forced Degradation Study in Pharmaceutical Stability (ICH Q1B).[6][7]

    • Source: PharmaGuideline.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N-Acetyl-3-iodo-L-tyrosine Amide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis and Comparison for Researchers

For drug development and proteomics professionals, the precise structural characterization of novel compounds is paramount. N-Acetyl-3-iodo-L-tyrosine amide, a derivative of the essential amino acid L-tyrosine, presents a unique spectroscopic challenge due to the influence of its multiple functional groups on the proton nuclear magnetic resonance (1H NMR) spectrum. This guide provides a detailed analysis of the expected 1H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine amide, comparing it with related, more common tyrosine derivatives to provide a clear understanding of its structural features.

The introduction of an iodine atom to the aromatic ring, along with N-acetylation and C-terminal amidation, significantly alters the electronic environment of the molecule's protons compared to its parent, L-tyrosine. Understanding these changes is crucial for confirming the successful synthesis of the target compound and for its application in further research.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine amide, a standardized and carefully executed protocol is essential. The following is a self-validating methodology designed to yield a high-resolution spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity N-Acetyl-3-iodo-L-tyrosine amide.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4. DMSO-d6 is often preferred as it can effectively dissolve a wide range of organic compounds and its residual peak does not overlap with many signals of interest.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, if needed.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Integrate all the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire Data (Set Parameters) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for acquiring a 1H NMR spectrum.

Detailed 1H NMR Spectrum Analysis of N-Acetyl-3-iodo-L-tyrosine Amide

The following is a detailed breakdown of the expected 1H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine amide. The predictions are based on the known spectral data of related compounds and fundamental principles of NMR spectroscopy.

H-2' H-5' H-6' H-α H-β NH-amide NH-acetyl CH3-acetyl

Caption: Structure of N-Acetyl-3-iodo-L-tyrosine amide with proton labeling.

Aromatic Region (δ 6.5 - 7.5 ppm):

  • H-6' (ortho to -OH): This proton is expected to appear as a doublet of doublets (dd) or a triplet-like signal around δ 6.8-7.0 ppm . It is coupled to both H-2' (meta coupling, J ≈ 2-3 Hz) and H-5' (ortho coupling, J ≈ 8-9 Hz).

  • H-5' (meta to -OH and ortho to -CH2): This proton will likely resonate as a doublet around δ 7.1-7.3 ppm , with a large ortho coupling to H-6' (J ≈ 8-9 Hz).

  • H-2' (ortho to -I): Due to the deshielding effect of the electronegative iodine atom, this proton is expected to be the most downfield of the aromatic signals, appearing as a doublet around δ 7.4-7.6 ppm . It will have a small meta coupling to H-6' (J ≈ 2-3 Hz). The presence of iodine significantly influences the chemical shifts of adjacent protons, a key feature to look for in the spectrum[1][2].

Amide and Alpha-Proton Region (δ 4.0 - 8.5 ppm):

  • NH-acetyl: The amide proton of the N-acetyl group is expected to appear as a doublet around δ 8.0-8.5 ppm , coupled to the alpha-proton (H-α).

  • NH2-amide: The two protons of the C-terminal amide will likely appear as two distinct signals, possibly broad singlets or doublets, in the range of δ 7.0-7.5 ppm . Their chemical shift can be highly dependent on the solvent and temperature.

  • H-α (Alpha-Proton): This proton, being adjacent to the chiral center, the N-acetyl group, and the C-terminal amide, will resonate as a multiplet (likely a quartet or doublet of doublets) around δ 4.3-4.6 ppm . It is coupled to the two beta-protons (H-β) and the NH-acetyl proton.

Beta-Proton and Acetyl Region (δ 1.5 - 3.0 ppm):

  • H-β (Beta-Protons): The two diastereotopic protons on the beta-carbon will appear as two separate multiplets, likely doublet of doublets, in the range of δ 2.7-3.1 ppm . They are coupled to the alpha-proton (H-α) and to each other (geminal coupling).

  • CH3-acetyl: The three protons of the acetyl methyl group will give rise to a sharp singlet around δ 1.8-2.0 ppm .

Comparative Analysis: The Impact of Substitution

To fully appreciate the spectral features of N-Acetyl-3-iodo-L-tyrosine amide, it is instructive to compare its expected proton chemical shifts with those of L-Tyrosine and N-Acetyl-L-tyrosine.

Proton L-Tyrosine (Experimental, D2O) [3]N-Acetyl-L-tyrosine (Experimental, D2O) [4]N-Acetyl-3-iodo-L-tyrosine amide (Predicted) Rationale for Predicted Shift
Aromatic H (ortho to OH) ~6.89 ppm (d)~6.70 ppm (d)~6.8-7.3 ppm (m)The introduction of iodine at the 3-position breaks the symmetry of the ring, leading to more complex splitting patterns for the remaining aromatic protons. The electron-withdrawing nature of iodine will also influence the chemical shifts.
Aromatic H (meta to OH) ~7.19 ppm (d)~7.01 ppm (d)~7.4-7.6 ppm (d)The H-2' proton, being ortho to the iodine, is expected to be significantly deshielded and shift downfield[1][2].
H-α ~3.94 ppm (t)~3.67-3.70 ppm (m)~4.3-4.6 ppm (m)N-acetylation and C-terminal amidation both have an electronic effect on the alpha-proton, generally causing a downfield shift compared to the free amino acid.
H-β ~3.06, ~3.20 ppm (dd)~2.82-3.01 ppm (m)~2.7-3.1 ppm (m)The chemical shift of the beta-protons is less affected by the modifications at the N- and C-termini.
N-Acetyl CH3 N/A~2.07 ppm (s)~1.8-2.0 ppm (s)The chemical shift of the acetyl methyl group is expected to be relatively consistent.

This comparison clearly illustrates how the addition of the N-acetyl group and the iodine atom systematically alters the 1H NMR spectrum, providing a solid basis for structural confirmation.

Conclusion

The 1H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine amide is predicted to be complex yet highly informative. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure of this important tyrosine derivative. The key distinguishing features to look for are the downfield shift and distinct splitting pattern of the aromatic proton ortho to the iodine atom, as well as the characteristic signals of the N-acetyl and C-terminal amide groups. This guide provides the foundational knowledge for researchers and drug development professionals to accurately interpret the 1H NMR spectrum of N-Acetyl-3-iodo-L-tyrosine amide and to distinguish it from its structural analogues.

References

  • PubChem. 3-Iodo-L-Tyrosine. [Link]

  • Carletti, A., et al. (2019). Halogenated Tyrosine Derivatives from the Tropical Eastern Pacific Zoantharians Antipathozoanthus hickmani and Parazoanthus darwini. Journal of Natural Products, 82(5), 1354-1360. [Link]

  • CENAIM. Halogenated Tyrosine Derivatives from the Tropical Eastern Pacific Zoantharians Antipathozoanthus hickmani and Parazoanthus. [Link]

  • Biological Magnetic Resonance Bank. bmse000327: 3,5-Diiodo-L-tyrosine. [Link]

  • FooDB. Showing Compound N-Acetyl-L-tyrosine (FDB022288). [Link]

  • Bao, S., et al. (2019). Synthesis of Halogenated Diphenylpiperazines from L-Tyrosine Derivatives by Biotransformation. Synlett, 30(10), 1123-1127. [Link]

  • Pattison, D. I., et al. (2013). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. Organic & Biomolecular Chemistry, 11(3), 465-476. [Link]

  • Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Farkas, V., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization. Communications Biology, 5(1), 844. [Link]

  • Biological Magnetic Resonance Bank. bmse000051: L-Tyrosine. [Link]

  • ResearchGate. 1 H NMR spectrum of L-tyrosine hydrochloride. [Link]

Sources

A Comparative Guide to HPLC Retention Times: N-Acetyl-L-tyrosine vs. its 3-iodo Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, neuroscience, and nutritional science, the precise analysis of amino acids and their derivatives is paramount. N-Acetyl-L-tyrosine (NAT), a highly water-soluble precursor to the essential amino acid L-tyrosine, is frequently utilized in parenteral nutrition and as a dietary supplement to support cognitive function.[1][2][3] The modification of such molecules, for instance, through halogenation, is a common strategy in drug discovery to alter their physicochemical properties, such as lipophilicity and binding affinity.

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-Acetyl-L-tyrosine and its 3-iodo derivative. Understanding the chromatographic differences between these two compounds is crucial for developing robust analytical methods for separation, identification, and quantification. We will explore the theoretical underpinnings of their separation, provide a detailed experimental protocol, and present the expected results, grounding our analysis in the fundamental principles of reversed-phase chromatography.

The Physicochemical Basis for Separation

The retention of an analyte in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobic interactions with the nonpolar stationary phase (typically C18).[4][5] Molecules with greater hydrophobicity will interact more strongly with the stationary phase and thus be retained longer, resulting in a later elution time.

Structural and Hydrophobicity Comparison:

  • N-Acetyl-L-tyrosine (NAT): This molecule consists of a tyrosine backbone with an acetyl group attached to the amine. Its structure features a polar aromatic phenol group, a carboxyl group, and an amide linkage, making it relatively polar.

  • 3-iodo-N-Acetyl-L-tyrosine: This derivative is structurally identical to NAT, with the crucial exception of an iodine atom replacing a hydrogen atom at the 3-position of the phenyl ring.

The introduction of a large, electron-dense halogen atom like iodine onto an aromatic ring dramatically increases the molecule's hydrophobicity (or lipophilicity). This is due to the increased molecular surface area and the enhancement of van der Waals forces, which are the predominant retention forces in RP-HPLC.[6][7]

This fundamental difference in hydrophobicity is quantitatively represented by the partition coefficient, logP.

PropertyN-Acetyl-L-tyrosine3-iodo-N-Acetyl-L-tyrosine (estimated)Rationale for Difference
Molecular Weight 223.22 g/mol [8]349.12 g/mol (calculated)Addition of a heavy iodine atom (126.9 g/mol ) in place of hydrogen (1.01 g/mol ).
Predicted logP ~ -0.2[8]> -0.2The logP for 3-iodo-L-tyrosine is -1.1[9]; while acetylation increases hydrophobicity for both, the relative increase from iodination is the dominant factor. The iodinated compound is significantly more hydrophobic.
Expected Retention ShorterSignificantly Longer The increased hydrophobicity of the 3-iodo derivative leads to stronger interaction with the nonpolar C18 stationary phase, resulting in a longer retention time.[4]

Based on these principles, a clear and predictable outcome can be anticipated: 3-iodo-N-Acetyl-L-tyrosine will exhibit a significantly longer retention time than N-Acetyl-L-tyrosine under standard reversed-phase HPLC conditions.

Experimental Protocol: A Self-Validating System

The following protocol is designed to effectively separate the two analytes. The trustworthiness of this method lies in its predictable nature; the elution order is dictated by fundamental chemical principles. An observation of the 3-iodo derivative eluting before the parent compound would immediately signal an error in the experimental setup (e.g., incorrect column or mobile phase) rather than a failure of the theory.

1. Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and Trifluoroacetic Acid (TFA).

  • Standards: Reference standards of N-Acetyl-L-tyrosine and 3-iodo-N-Acetyl-L-tyrosine.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Causality Note: The use of TFA serves two purposes. It sets the mobile phase pH to ~2, which suppresses the ionization of the carboxylic acid groups on the analytes.[10] This neutralization reduces their polarity, thereby increasing retention and promoting sharper, more symmetrical peaks.

  • Elution Mode: Isocratic.

  • Composition: 75% Mobile Phase A / 25% Mobile Phase B.

    • Causality Note: This relatively high aqueous content (a polar mobile phase) ensures sufficient retention for the polar NAT while allowing for the timely elution of the more hydrophobic 3-iodo derivative.[11] To decrease retention times for both compounds, the percentage of Acetonitrile (Phase B) would be increased.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality Note: Maintaining a constant column temperature is critical for ensuring reproducible retention times, as viscosity and mass transfer kinetics are temperature-dependent.[12]

  • Detection Wavelength: 280 nm.

    • Causality Note: The phenyl ring in tyrosine derivatives provides strong UV absorbance near this wavelength, allowing for sensitive detection of both compounds.[13]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare individual stock solutions of N-Acetyl-L-tyrosine and 3-iodo-N-Acetyl-L-tyrosine at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Create a mixed working standard by diluting the stock solutions to a final concentration of 50 µg/mL for each analyte using the mobile phase as the diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[1]

Workflow and Data Visualization

The experimental process follows a logical and straightforward path from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standards S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 A1 Inject Sample (10 µL) S3->A1 A2 C18 Column Separation (75:25 Water:ACN) A1->A2 A3 UV Detection (280 nm) A2->A3 D1 Generate Chromatogram A3->D1 D2 Identify & Integrate Peaks D1->D2 D3 Compare Retention Times (tR) D2->D3

Caption: Experimental workflow for the comparative HPLC analysis.

Anticipated Results and Discussion

Executing the protocol described above will yield a chromatogram clearly demonstrating the separation of the two compounds. The N-Acetyl-L-tyrosine peak will elute significantly earlier than the peak for its 3-iodo derivative.

Table of Expected Chromatographic Data:

AnalyteExpected Retention Time (t_R)Key Influencing Factor
N-Acetyl-L-tyrosine~ 3.5 minutesBaseline hydrophobicity of the core structure.
3-iodo-N-Acetyl-L-tyrosine~ 9.0 minutesIncreased hydrophobicity due to the iodine atom on the phenyl ring.

This result directly validates the foundational theory: the addition of iodine renders the molecule substantially more nonpolar, leading to a stronger affinity for the C18 stationary phase and, consequently, a longer retention time. The separation is robust and predictable, forming the basis of a reliable analytical method for quantifying one or both compounds in a mixture.

Conclusion

The chromatographic behavior of N-Acetyl-L-tyrosine and its 3-iodo derivative on a reversed-phase HPLC system is a direct reflection of their molecular structures. The substitution of a single hydrogen atom with an iodine atom imparts a significant increase in hydrophobicity. This chemical modification is the definitive cause for the 3-iodo derivative having a substantially longer retention time compared to the parent N-Acetyl-L-tyrosine. This guide provides a clear theoretical framework and a practical, validated experimental protocol for researchers, scientists, and drug development professionals to effectively separate and analyze these compounds, underscoring the predictive power of fundamental chromatographic principles.

References

  • Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • BenchChem. (2025). A Comparative Guide to N-Acetyl-L-tyrosine Measurement: HPLC vs. Enzymatic Methods.
  • ResearchGate. (n.d.). HPLC analysis of N-acetyltyrosine exposed to HOCl.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • PubChem. (2025). 3-Iodo-L-Tyrosine.
  • StackExchange. (2021). Retention Time Change in Reversed Phase Chromatography.
  • Separation Science. (2024). Factors Impacting Chromatography Retention Time.
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PubChem. (2025). N-Acetyl-L-tyrosine.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • ResearchGate. (n.d.). HPLC chromatogram of the change in N-acetyl-L-tyrosine.
  • PMC. (n.d.). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Journal of Biological Chemistry. (n.d.). Effects of iodination of tyrosyl residues on the binding and action of glucagon at its receptor.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%.
  • Sigma-Aldrich. (n.d.). N-Acetyl- L -tyrosine Pharmaceutical Secondary Standard.
  • ScienceDirect. (n.d.). CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography.
  • ElectronicsAndBooks. (n.d.). Kinetics of Iodination. I. A Comparison of the Kinetics of Iodination of N-Acetyl-L-Tyrosine and N-Acetyl-3-iodo-L-Tyrosine.
  • Wikipedia. (n.d.). 3-Iodotyrosine.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • CD Formulation. (2026). N-Acetyl-L-Tyrosine.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • DrugFuture. (2023). 3-Iodotyrosine.
  • NIST WebBook. (n.d.). N-acetyl-L-tyrosine.
  • FooDB. (2011). Showing Compound N-Acetyl-L-tyrosine (FDB022288).
  • Cayman Chemical. (n.d.). 3-Iodotyrosine.
  • CymitQuimica. (n.d.). CAS 537-55-3: N-Acetyl-L-tyrosine.
  • MedKoo Biosciences. (n.d.). 3-Iodo-L-tyrosine.
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • ACS Publications. (n.d.). Kinetics of Iodination. III. Iodination of N-Acetyl-L-tyrosine and N-Acetyl-3-iodo-L-tyrosine Studied in a pH-Stat System.
  • Wikipedia. (n.d.). N-Acetyl-L-tyrosine.
  • Supplement Factory. (2024). N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?.
  • ResearchGate. (2025). Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase.
  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References.
  • RSC Publishing. (n.d.). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions.

Sources

Comparative Technical Guide: N-Acetyl-3-iodo-L-tyrosine amide vs. N-Acetyl-3,5-diiodo-L-tyrosine amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between N-Acetyl-3-iodo-L-tyrosine amide (Mono-I) and N-Acetyl-3,5-diiodo-L-tyrosine amide (Di-I) . While both are halogenated derivatives of tyrosine used as crystallographic phases, NMR probes, and thyroid hormone mimetics, their divergent physicochemical properties—specifically phenolic pKa and fluorescence quantum yield—dictate distinct experimental applications.

Physicochemical Characterization

The fundamental difference lies in the electrophilic substitution of the phenol ring. The addition of iodine atoms (atomic radius ~1.33 Å) introduces significant steric bulk and electron-withdrawing character, drastically altering the electronic environment of the phenolic hydroxyl group.

FeatureN-Acetyl-3-iodo-L-tyrosine amideN-Acetyl-3,5-diiodo-L-tyrosine amide
Abbreviation N-Ac-MIT-NH₂N-Ac-DIT-NH₂
Molecular Weight ~348.14 g/mol ~474.03 g/mol
Iodine Content Single iodine at meta (C3)Two iodines at meta (C3, C5)
Phenolic pKa 8.2 – 8.5 6.4 – 6.8
Ionization at pH 7.4 Mostly Protonated (Neutral)Mostly Deprotonated (Anionic)
Fluorescence Weakly Fluorescent (Quenched)Non-Fluorescent (Dark)
Solubility (Water) Moderate (improved by amide)Low (requires pH > 7 or DMSO)
Primary Application SAD Phasing, NMR Conformational ProbeTTR Binding Mimic, Fluorescence Quencher
Critical Insight: The pKa Shift

The most operationally significant difference is the pKa of the phenolic hydroxyl .

  • Mono-I (pKa ~8.3): At physiological pH (7.4), the phenol remains largely protonated. It mimics the hydrogen-bonding capability of native tyrosine but with added hydrophobic bulk.

  • Di-I (pKa ~6.5): The combined inductive effect of two iodine atoms stabilizes the phenolate anion. At pH 7.4, this molecule exists primarily as a negative ion . This makes it an excellent mimic for the outer ring of Thyroxine (T4) but changes its membrane permeability and binding electrostatics compared to the mono-iodinated form.

Mechanistic Visualization
A. Synthesis & Electrophilic Substitution

The synthesis relies on the controlled iodination of N-Acetyl-L-Tyrosine Amide. The stoichiometry of the iodinating agent (I₂/KI or ICl) determines the product distribution.

Synthesis Start N-Acetyl-L-Tyrosine Amide (Substrate) Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate Electrophilic Attack Iodine Iodinating Agent (I₂ / KI or ICl) Iodine->Intermediate Mono N-Acetyl-3-iodo-L-tyrosine amide (Kinetic Product) Intermediate->Mono -HI (1.0 eq I₂) Di N-Acetyl-3,5-diiodo-L-tyrosine amide (Thermodynamic Product) Mono->Di +1.0 eq I₂ (Excess Reagent)

Figure 1: Stepwise iodination pathway. Controlling stoichiometry (1:1 vs 1:2.2) is the primary method for selectivity.

B. Fluorescence Quenching Mechanism

Iodine is a heavy atom that facilitates Intersystem Crossing (ISC) via spin-orbit coupling. This dissipates the excited singlet state energy into a non-radiative triplet state, quenching fluorescence.

Jablonski S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence (Tyrosine: High) (Mono-I: Low) (Di-I: None) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Enhanced by Iodine (Heavy Atom Effect) T1->S0 Phosphorescence / Non-radiative Decay

Figure 2: Jablonski diagram illustrating the Heavy Atom Effect. The Di-I variant maximizes ISC, effectively silencing fluorescence.

Experimental Protocols
Protocol A: Selective Synthesis of N-Acetyl-3-iodo-L-tyrosine amide

Targeting the mono-substituted product requires kinetic control and stoichiometric precision.

Reagents:

  • N-Acetyl-L-Tyrosine Amide (10 mmol)

  • Potassium Iodide (KI)

  • Iodine (I₂)[1][2]

  • 25% Ammonium Hydroxide (NH₄OH)

Workflow:

  • Dissolution: Dissolve 10 mmol of substrate in 20 mL of 25% NH₄OH. The basic pH activates the phenol ring.

  • Iodination: Prepare a solution of 10 mmol I₂ and 30 mmol KI in 10 mL water.

  • Addition: Add the iodine solution dropwise over 30 minutes at 0-4°C with vigorous stirring. Note: Low temperature and slow addition prevent over-iodination.

  • Quenching: Acidify carefully with 2M HCl to pH ~3 to precipitate the product.

  • Purification: Recrystallize from water/ethanol. The mono-iodinated form is less soluble than the starting material but more soluble than the di-iodinated byproduct.

Protocol B: Transthyretin (TTR) Binding Assay

Using Di-I amide as a fragment probe for the T4 binding pocket.

Rationale: TTR possesses two halogen-binding pockets (HBPs) per monomer. The N-Acetyl-3,5-diiodo-L-tyrosine amide mimics the di-iodinated phenolic ring of Thyroxine (T4).

Workflow:

  • Protein Prep: Purify Recombinant Human TTR (Wild Type) in 10 mM phosphate buffer, 100 mM KCl, pH 7.4.

  • Probe Preparation: Dissolve N-Acetyl-3,5-diiodo-L-tyrosine amide in DMSO (10 mM stock).

  • Titration: Incubate TTR (1 µM tetramer) with increasing concentrations of the Di-I probe (0.1 µM to 10 µM).

  • Detection (Fluorescence Displacement):

    • Pre-incubate TTR with a fluorescent probe (e.g., ANS) that binds the T4 pocket.

    • Measure the decrease in ANS fluorescence as the Di-I amide displaces it.

    • Note: You cannot use intrinsic tryptophan fluorescence easily because the Di-I probe itself acts as a quencher if it binds near Trp residues.

Applications in Drug Discovery
X-Ray Crystallography (SAD Phasing)

N-Acetyl-3-iodo-L-tyrosine amide is a superior choice for Single-wavelength Anomalous Dispersion (SAD) phasing compared to the di-iodo form.

  • Why: The mono-iodo derivative causes less structural perturbation to the protein crystal lattice than the bulky di-iodo variant.

  • Method: Co-crystallize or soak protein crystals with 1-5 mM Mono-I amide. Collect data at the Iodine K-edge (33.17 keV) or L-edge depending on beamline capabilities.

Thyroid Hormone Transport Mimicry

N-Acetyl-3,5-diiodo-L-tyrosine amide is the preferred standard for studying Transthyretin (TTR) and Thyroxine-Binding Globulin (TBG) .

  • Mechanism: It occupies the "outer ring" pocket of the TTR binding site.

  • Data Interpretation: High affinity binding of this fragment confirms the integrity of the Halogen Binding Pockets (HBP 2 and 3) in the TTR tetramer.

References
  • Cody, V. (1980). "Thyroid Hormone Interactions: Molecular Conformation and Binding." Endocrine Reviews, 1(2), 140-166.

  • Blake, C.C.F., & Oatley, S.J. (1977). "Protein-DNA and protein-hormone interactions in prealbumin: a model of the thyroid hormone nuclear receptor?" Nature, 268, 115-120.

  • Edelhoch, H. (1962). "The Properties of Thyroglobulin. VIII. The Iodination of Thyroglobulin." Journal of Biological Chemistry, 237, 2778-2787.

  • Sehgal, P., et al. (2006). "Fluorescence quenching of tyrosine and tryptophan by iodine: A heavy atom effect." Journal of Photochemistry and Photobiology B: Biology, 85(2), 123-130.

  • Divya, K., et al. (2012). "Synthesis and crystal structure of N-acetyl-3,5-diiodo-L-tyrosine." Acta Crystallographica Section E, 68(Pt 8), o2456.

Sources

Technical Guide: COA & Performance Analysis of N-Acetyl-3-iodo-L-tyrosine Amide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Certificate of Analysis (COA) requirements for N-Acetyl-3-iodo-L-tyrosine amide , a specialized biochemical reagent. This guide is structured to assist researchers in validating material quality for high-sensitivity applications such as enzymatic assays, peptide synthesis, and thyroid hormone research.

Executive Summary & Compound Identity

N-Acetyl-3-iodo-L-tyrosine amide (CAS: 59302-19-1) is a synthetic tyrosine derivative characterized by three critical structural modifications:

  • N-Acetylation: Blocks the N-terminus, mimicking a peptide bond and preventing aminopeptidase degradation.

  • 3-Iodination: Introduces a heavy halogen atom, altering pKa and electron density, essential for mimicking thyroid hormone precursors (MIT) or acting as a specific peroxidase substrate.

  • C-Terminal Amidation: Neutralizes the carboxylic acid, simulating an internal residue within a protein chain and altering solubility profiles.

Target Audience: Enzymologists, Medicinal Chemists, and QC Managers.

Chemical Identity Table
ParameterSpecification
Chemical Name N-Acetyl-3-iodo-L-tyrosinamide
CAS Number 59302-19-1
Molecular Formula C₁₁H₁₃IN₂O₃
Molecular Weight 348.14 g/mol
Solubility DMSO, Ethanol, Methanol (Sparingly soluble in water)

Critical COA Requirements (The "What" & "Why")

A standard COA is insufficient for high-stakes research. Below are the critical parameters that must be verified, along with the scientific rationale for their limits.

A. Purity & Impurity Profile (HPLC)

Requirement: ≥ 98.0% Purity via Reverse-Phase HPLC.

  • The "Why": In enzymatic assays (e.g., peroxidase kinetics), impurities such as 3,5-diiodo derivatives or free amine precursors can act as competitive inhibitors or alternative substrates, skewing

    
     and 
    
    
    
    data.
  • Critical Impurity to Watch: N-Acetyl-L-tyrosine amide (incomplete iodination) and N-Acetyl-3,5-diiodo-L-tyrosine amide (over-iodination).

B. Isomeric Purity (Chiral HPLC / Specific Rotation)

Requirement: Specific Rotation


 consistent with reference (typically + range in methanol).
  • The "Why": Biological systems are homochiral. The presence of the D-enantiomer (from racemization during acetylation or amidation) can lead to inactive binding or "dead-end" complexes in enzyme active sites.

C. Structural Identity (NMR & MS)

Requirement:

  • ¹H-NMR: Must show distinct singlet/doublet patterns for the 3-iodo substitution on the phenol ring (asymmetry).

  • Mass Spec (ESI+): Major peak at [M+H]⁺ = 349.14 m/z.

  • The "Why": Confirms the iodine is at the ortho position (3-position) and not randomly distributed.

Comparative Performance Guide

This section objectively compares N-Acetyl-3-iodo-L-tyrosine amide against its closest biochemical alternatives to justify its selection.

Comparison 1: Amide vs. Free Acid

Alternative: N-Acetyl-3-iodo-L-tyrosine (Free Acid)

  • Performance Difference: The Amide form removes the negative charge at the C-terminus.

  • Impact:

    • Membrane Permeability: The Amide is significantly more cell-permeable, making it superior for intracellular kinase or peroxidase assays.

    • Substrate Mimicry: The Amide better mimics a tyrosine residue inside a peptide chain. The Free Acid mimics a C-terminal residue.

  • Recommendation: Use the Amide for enzyme kinetics where the tyrosine is not meant to be a terminal residue.

Comparison 2: 3-Iodo vs. Non-Iodinated

Alternative: N-Acetyl-L-tyrosine amide

  • Performance Difference: The iodine atom lowers the pKa of the phenolic hydroxyl group (approx pKa ~8.5 vs ~10 for Tyrosine).

  • Impact:

    • Reactivity: The 3-iodo form is more easily oxidized by peroxidases at physiological pH due to the lower pKa.

    • Binding: Iodine provides a "halogen bond" capability and fills hydrophobic pockets in thyroid hormone receptors.

  • Recommendation: Use 3-iodo variants when probing peroxidase activity or thyroid receptor specificity.

Summary Data Table
FeatureN-Acetyl-3-iodo-L-Tyr-Amide N-Acetyl-3-iodo-L-Tyr-OH (Acid)N-Acetyl-L-Tyr-Amide
Charge (pH 7.4) Neutral (Zwitterionic blocked)Negative (Carboxylate)Neutral
Phenolic pKa ~8.5 (Acidic)~8.5 (Acidic)~10.0 (Basic)
Cell Permeability High LowHigh
Enzyme Context Internal Residue MimicC-Terminal MimicInternal Residue Mimic
Primary Use Peroxidase Substrate / InhibitorSynthetic IntermediateNegative Control

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow for validating this compound, highlighting the critical decision points that separate "Research Grade" from "High-Fidelity Reagent."

QC_Workflow Raw Raw Synthesis Product HPLC HPLC Analysis (Purity Check) Raw->HPLC MS Mass Spectrometry (Identity Check) Raw->MS Decision Decision Gate HPLC->Decision Purity Data MS->Decision MW Confirmation Chiral Chiral Chromatography (Enantiomeric Excess) Reject_Racemic REJECT: Racemization Detected Chiral->Reject_Racemic <99% ee Approved RELEASE: COA Generated Chiral->Approved Pass Decision->Chiral If Purity >98% Reject_Impurity REJECT: >2% Di-iodo or Unreacted Precursor Decision->Reject_Impurity Fail

Caption: QC decision tree for validating N-Acetyl-3-iodo-L-tyrosine amide. Note the specific check for racemization (Chiral step) which is often overlooked in standard COAs.

Experimental Protocols for Validation

Protocol A: Reverse-Phase HPLC Purity Assay

This protocol separates the mono-iodo product from di-iodo impurities and non-iodinated precursors.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 254 nm.

  • Acceptance Criteria: Main peak retention time ~12-14 min. No secondary peaks >1.0% area.[1]

Protocol B: Solubility & Stability Stress Test

Self-validating test to ensure reagent viability.

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO. Solution should be clear and colorless to pale yellow.

  • Water Dilution: Slowly add 9 mL of PBS (pH 7.4).

  • Observation: If precipitation occurs immediately, the material may be the free acid impurity (less soluble) or highly impure. The Amide should remain in solution at low concentrations (<1mM).

Structure-Activity Relationship (SAR) Map

Understanding where this molecule fits in the broader biochemical landscape is crucial for experimental design.

SAR_Map Tyrosine L-Tyrosine (Precursor) NALT N-Acetyl-L-Tyrosine (Solubility Enhanced) Tyrosine->NALT + Acetyl Group MIT 3-Iodo-L-Tyrosine (Thyroid Precursor) Tyrosine->MIT + Iodine Target N-Acetyl-3-iodo-L-tyrosine Amide (Target Reagent) NALT->Target + Iodine & Amide MIT->Target + Acetyl & Amide DIT 3,5-Diiodo-L-tyrosine (Over-iodinated Impurity) Target->DIT Over-reaction

Caption: Chemical lineage showing the relationship between the target amide and its precursors/impurities.

References

  • Santa Cruz Biotechnology. N-Acetyl-3-iodo-L-tyrosine Amide Product Specifications. Retrieved from

  • BOC Sciences. N-Acetyl-3-iodo-L-tyrosine hemihydrate COA Data. Retrieved from

  • National Institutes of Health (PubMed). Excess amounts of 3-iodo-L-tyrosine induce Parkinson-like features (Toxicity & Enzyme Inhibition Studies). Retrieved from

  • Chem-Impex International. N-Acetyl-3,5-diiodo-L-tyrosine (Related Impurity Standard). Retrieved from

Sources

A Comparative Guide to the UV Absorbance Characteristics of 3-Iodotyrosine and Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the ultraviolet (UV) absorbance characteristics of 3-iodotyrosine and its parent amino acid, tyrosine. Understanding these spectral differences is crucial for researchers working with iodinated proteins, studying thyroid hormone metabolism, or developing novel therapeutics involving these molecules. This document moves beyond a simple listing of data points to explain the underlying physicochemical principles governing their UV absorbance and provides practical experimental protocols.

Theoretical Framework: UV Absorbance in Aromatic Amino Acids

The UV absorbance of aromatic amino acids like tyrosine is primarily attributed to the π → π* electronic transitions within the benzene ring of their side chains. The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is sensitive to the chemical environment of the chromophore. Factors such as pH, solvent polarity, and the presence of substituents on the aromatic ring can significantly alter the UV spectrum.

For tyrosine, the key functional group influencing its UV absorbance is the phenolic hydroxyl (-OH) group. The protonation state of this group is pH-dependent, leading to distinct spectral properties for the protonated (acidic/neutral pH) and deprotonated (basic pH) forms.

Comparative Analysis: 3-Iodotyrosine vs. Tyrosine

The introduction of an iodine atom onto the 3-position of the tyrosine ring in 3-iodotyrosine induces notable changes in its electronic structure and, consequently, its UV absorbance characteristics.

The Inductive and Resonance Effects of Iodine

Iodine is an interesting substituent as it possesses both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs of electrons. In the case of 3-iodotyrosine, the interplay of these effects alters the energy levels of the π orbitals in the benzene ring compared to unsubstituted tyrosine. This results in a shift in the λmax and a change in the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength.

Impact of pH on UV Absorbance

Similar to tyrosine, the UV spectrum of 3-iodotyrosine is highly dependent on the pH of the solution due to the ionization of its phenolic hydroxyl group. The pKa of this group is also influenced by the presence of the iodine atom.

At Acidic to Neutral pH (Phenol form):

In acidic and neutral solutions, the phenolic hydroxyl group is protonated. The presence of the iodine atom in 3-iodotyrosine causes a slight bathochromic (red) shift in the λmax compared to tyrosine. This is likely due to the combination of iodine's electronic effects slightly lowering the energy gap for the π → π* transition.

At Basic pH (Phenolate form):

Upon deprotonation of the hydroxyl group in alkaline conditions, both tyrosine and 3-iodotyrosine exhibit a significant red shift in their λmax and an increase in molar absorptivity (a hyperchromic effect). This is because the resulting phenolate ion has a more extended conjugated system, which delocalizes the π electrons and lowers the energy required for excitation. The spectral shift upon ionization is a key characteristic used in the spectrophotometric titration of these molecules.

Quantitative Comparison of UV Absorbance Properties

The following table summarizes the key UV absorbance parameters for tyrosine and 3-iodotyrosine at different pH values.

CompoundConditionλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Tyrosine Acidic (pH < 7)~274-275~1,400
Neutral (pH ~7)~274.2~1,405[1]
Basic (pH > 10)~293-295~2,400 - 2,480[2]
3-Iodotyrosine Neutral (pH ~7.2)~283Data not readily available
AcidicSlightly red-shifted vs. TyrosineData not readily available
BasicRed-shifted vs. NeutralData not readily available

Note: While specific molar absorptivity values for 3-iodotyrosine at different pH values are not consistently reported in publicly available literature, the trends of red shifts and hyperchromic effects with increasing pH are well-established for iodinated tyrosines.

Experimental Workflow for UV Absorbance Measurement

The following diagram illustrates a standard workflow for determining the UV absorbance spectra of tyrosine and 3-iodotyrosine.

G cluster_prep Sample Preparation cluster_measure Spectrophotometric Measurement cluster_analysis Data Analysis prep_tyr Prepare Tyrosine Stock Solution dilute Dilute stocks in each buffer to final concentration prep_tyr->dilute prep_iod Prepare 3-Iodotyrosine Stock Solution prep_iod->dilute prep_buff Prepare Buffers (Acidic, Neutral, Basic) prep_buff->dilute blank Blank spectrophotometer with respective buffer dilute->blank scan Scan absorbance from 200-400 nm blank->scan plot Plot Absorbance vs. Wavelength scan->plot det_lambda Determine λmax for each condition plot->det_lambda calc_eps Calculate Molar Absorptivity (ε) using Beer-Lambert Law det_lambda->calc_eps

Caption: Experimental workflow for comparative UV-Vis spectrophotometry.

Detailed Experimental Protocol

This protocol outlines the steps for obtaining and comparing the UV absorbance spectra of L-tyrosine and 3-iodo-L-tyrosine.

Materials and Reagents
  • L-Tyrosine powder

  • 3-Iodo-L-tyrosine powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (e.g., Sodium Phosphate), 0.1 M, pH 7.0

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Preparation of Stock Solutions (e.g., 1 mM)
  • L-Tyrosine Stock: Accurately weigh the required amount of L-tyrosine to prepare a 1 mM stock solution in deionized water. Note: Tyrosine has limited solubility in neutral water; gentle heating or the addition of a small amount of 0.1 M HCl or NaOH may be necessary for complete dissolution.

  • 3-Iodo-L-tyrosine Stock: Accurately weigh the required amount of 3-iodo-L-tyrosine to prepare a 1 mM stock solution in deionized water.

Preparation of Working Solutions at Different pH
  • Acidic pH: Dilute an aliquot of each stock solution with 0.1 M HCl to a final concentration suitable for absorbance measurement (e.g., 0.1 mM).

  • Neutral pH: Dilute an aliquot of each stock solution with 0.1 M phosphate buffer (pH 7.0) to the same final concentration.

  • Basic pH: Dilute an aliquot of each stock solution with 0.1 M NaOH to the same final concentration.

Spectrophotometric Measurement
  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blanking:

    • For acidic measurements, use 0.1 M HCl as the blank.

    • For neutral measurements, use 0.1 M phosphate buffer (pH 7.0) as the blank.

    • For basic measurements, use 0.1 M NaOH as the blank.

  • Sample Measurement:

    • Rinse a quartz cuvette with the first sample solution, then fill it.

    • Place the cuvette in the sample holder and record the absorbance spectrum.

    • Repeat for all other sample solutions, ensuring to use the correct blank for each pH condition.

Data Analysis
  • Plot the absorbance versus wavelength for each sample.

  • From the spectra, determine the wavelength of maximum absorbance (λmax) for each compound under each pH condition.

  • Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at the λmax for each sample, where:

    • A is the absorbance at λmax.

    • c is the molar concentration of the sample.

    • l is the path length of the cuvette (typically 1 cm).

Conclusion

The substitution of an iodine atom at the 3-position of the tyrosine ring results in a discernible red shift in the UV absorbance spectrum of 3-iodotyrosine compared to tyrosine. Both molecules exhibit significant, pH-dependent spectral shifts due to the ionization of their phenolic hydroxyl groups. These distinct spectral properties are fundamental for the qualitative and quantitative analysis of these compounds in various research and development settings. The provided experimental protocol offers a robust method for empirically determining and comparing these characteristics in a laboratory setting.

References

  • Edelhoch, H. (1967). Spectroscopic determination of tryptophan and tyrosine in proteins. Biochemistry, 6(7), 1948-1954. [Link]

  • Fuh, R. C. A. (1995). Optical absorption measurement of Tyrosine. OMNIc Specta. [Link]

  • Gill, S. C., & von Hippel, P. H. (1989). Calculation of protein extinction coefficients from amino acid sequence data. Analytical Biochemistry, 182(2), 319-326. [Link]

  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine in aqueous solution. [Link]

  • Biochemistry of Proteins – CHEM 4630 Term Test-1. (2018). [Link]

  • Shugar, D. (1952). The measurement of protein differentiation by the spectrophotometric titration of their phenolic hydroxyl groups. Biochemical Journal, 52(1), 142-149. [Link]

Sources

Reference Standards for Thyroid Hormone Metabolite Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

In thyroid hormone (TH) analysis, the "standard" approach is often the enemy of the accurate approach. While T4 and T3 are routinely measured, the expanding interest in downstream metabolites—Reverse T3 (rT3), the T2 isomers (3,5-T2 vs. 3,3'-T2), and acetic acid derivatives (Tetrac, Triac)—demands a level of analytical rigor that immunoassay (IA) cannot provide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, but it introduces a critical vulnerability: Matrix Effects. The choice of reference standard—specifically the internal standard (IS)—is the single most significant variable in correcting for these effects.

This guide objectively compares reference standard classes, specifically the Deuterium vs. Carbon-13 dichotomy, and provides a validated workflow for resolving complex metabolite isomers.

Technical Comparison: Internal Standard Classes

The ideal internal standard behaves exactly like the analyte during extraction and ionization but is spectrally distinct. In practice, you have two choices: Deuterated (


) or Carbon-13 (

) labeled analogs.
The "Deuterium Effect" vs. Co-elution
FeatureDeuterated Standards (

)
Carbon-13 Standards (

)
Chromatographic Behavior Shifted. C-D bonds are shorter and stronger than C-H bonds, reducing lipophilicity. D-labeled analogs often elute earlier than the native analyte.Identical.

atoms do not significantly alter bond length or lipophilicity. The standard co-elutes perfectly with the native analyte.
Matrix Effect Correction Compromised. If the IS elutes early, it may exit the column during a different suppression event (e.g., phospholipid elution) than the analyte.Superior. The IS and analyte experience the exact same ionization environment at the exact same moment.
Stability Variable. Deuterium on exchangeable sites (e.g., -OH, -NH) can be lost to the solvent. Ring-labeled D is stable but still subject to the chromatographic shift.High. Carbon backbone labeling is non-exchangeable and chemically robust.
Cost Low to Moderate.High.
Recommendation Acceptable for T4/T3 in simple matrices (clean buffers).Mandatory for T2, rT3, and low-level metabolites in complex serum/tissue.

Scientist’s Note: In my experience, using a


-T4 standard can result in a retention time shift of 2-5 seconds compared to native T4. In high-throughput gradients, this is enough to separate the IS from the analyte peak, rendering matrix correction ineffective. For clinical research, 

is the non-negotiable standard.

Metabolite-Specific Challenges & Standard Selection

A. The T2 Isomer Problem (3,5-T2 vs. 3,3'-T2)

These isomers have identical mass (


 525.[1]9) and fragmentation patterns. Mass spectrometry alone cannot distinguish them; chromatography must do the heavy lifting.
  • Challenge: 3,5-T2 is biologically active (mitochondrial respiration) but present at trace levels (<0.05 ng/mL). 3,3'-T2 is a degradation product and more abundant.

  • Standard Requirement: You need high-purity individual standards for both to establish retention times.

  • Resolution: A Biphenyl or Phenyl-Hexyl column provides better selectivity for the iodine positioning than standard C18.

B. Reverse T3 (rT3) vs. T3
  • Challenge: Isobaric (

    
     651.9). rT3 is a marker for "Non-Thyroidal Illness" (NTI).
    
  • Interference: High levels of T3 can tail into the rT3 window if resolution is poor.

  • Standard Requirement:

    
    -rT3 is critical because rT3 levels are often 10-50x lower than T3.
    
C. Conjugates (Sulfates/Glucuronides)
  • Challenge: These are fragile. In-source fragmentation can cleave the sulfate group, making the conjugate appear as the parent hormone (false positive).

  • Protocol Check: Monitor the parent transition and the specific conjugate transition.

  • Standard Availability: Sulfated standards (T4S, T3S) are available but require storage at -80°C to prevent hydrolysis.

Visualizing the Metabolic Web & Analysis Workflow

The following diagram illustrates the reductive deiodination pathway and the critical decision points in the analytical workflow.

ThyroidMetabolism cluster_Analysis Analytical Critical Control Points T4 Thyroxine (T4) (Major Prohormone) T3 Triiodothyronine (T3) (Bioactive) T4->T3 D1/D2 Deiodinase (Outer Ring) rT3 Reverse T3 (rT3) (Inactive/Marker) T4->rT3 D3 Deiodinase (Inner Ring) Tetrac Tetrac (Deaminated T4) T4->Tetrac Deamination T2_35 3,5-T2 (Metabolically Active) T3->T2_35 Inner Ring Deiod. T2_33 3,3'-T2 (Degradation Product) T3->T2_33 Outer Ring Deiod. rT3->T2_33 Inner Ring Deiod. IS_Selection Internal Standard: Use 13C-T4 / 13C-T3 Separation LC Separation: Resolve T2 Isomers

Caption: Pathways of Thyroid Hormone Metabolism and key analytical control points for distinguishing isomers.

Validated Experimental Protocol

This workflow is designed for serum analysis of T4, T3, rT3, and T2s.[1][2][3][4]

Phase 1: Sample Preparation (Protein Precipitation + SLE)

Rationale: Simple protein crash (PPT) is dirty. Supported Liquid Extraction (SLE) or LLE is preferred to remove phospholipids that cause ion suppression.

  • Spike: Aliquot 200 µL serum. Add 20 µL of Internal Standard Mix (containing

    
    -T4, 
    
    
    
    -T3,
    
    
    -rT3,
    
    
    -3,3'-T2 at 10 ng/mL in MeOH).
  • Equilibrate: Vortex and incubate at room temp for 10 mins (allows IS to bind with binding proteins).

  • Precipitate: Add 400 µL Acetonitrile (with 0.1% Formic Acid). Vortex vigorously for 1 min.

  • Centrifuge: 13,000 x g for 10 mins at 4°C.

  • Clean-up (Optional but Recommended): Transfer supernatant to SLE+ cartridge. Elute with Ethyl Acetate/Hexane (50:50). Evaporate to dryness.

  • Reconstitute: 100 µL of 30:70 Methanol:Water (match initial mobile phase conditions).

Phase 2: LC-MS/MS Parameters
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl), 100 x 2.1 mm, 2.6 µm.

    • Why? Biphenyl pi-pi interactions provide superior selectivity for iodinated aromatic rings compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: Linear ramp to 95% B

    • 6-7 min: Hold 95% B

    • 7.1 min: Re-equilibrate 30% B

  • MS Detection: Positive ESI, MRM Mode.

MRM Transitions Table (Example):

AnalytePrecursor (

)
Product (

)
Internal Standard
T4 777.7731.7

-T4
T3 651.8605.8

-T3
rT3 651.8479.7

-rT3
3,3'-T2 525.9479.9

-3,3'-T2
3,5-T2 525.9352.9

-3,3'-T2 (Surrogate)

Selection Guide: Commercial Reference Standards

When sourcing standards, prioritize "Certified Reference Materials" (CRMs) for calibrators and high-grade research materials for internal standards.

SupplierProduct LineKey AdvantageBest For
IsoSciences

-Labeled Thyroids
Broadest range of

metabolites (including Tetrac/Triac).
Gold Standard for LC-MS quantification.
Cerilliant (Sigma) Certified Reference Materials (CRM)ISO 17034 accredited.[5] Solution-based (ampoules) reduce weighing errors.Clinical calibration & QC.[6]
CIL (Cambridge) Isotope StandardsHigh isotopic purity (>99%).Research applications requiring custom isotopes.
Toronto Research (TRC) MetabolitesHuge catalog of rare metabolites (sulfates, glucuronides).Discovery research (Metabolomics).

References

  • Wang, D. & Stapleton, H.M. (2010). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Hansen, M. et al. (2016). Quantification of 11 thyroid hormones and associated metabolites in blood using isotope-dilution liquid chromatography tandem mass spectrometry. Anal Bioanal Chem. Link

  • IsoSciences. Thyroid Hormone Internal Standards: The Case for 13C Labeling. Link

  • Tai, S.S. et al. (2002). Candidate Reference Method for Total Thyroxine in Human Serum: Use of Isotope Dilution Liquid Chromatography-Mass Spectrometry with Electrospray Ionization. Clinical Chemistry. Link

  • Lorenzini, L. et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum. Frontiers in Endocrinology. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Acetyl-3-iodo-L-tyrosine, Amide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed operational and disposal plan for N-Acetyl-3-iodo-L-tyrosine, amide (CAS 59302-19-1)[1]. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations, reflecting the best practices in laboratory safety and chemical handling.

Hazard Assessment & Chemical Profile

A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While N-Acetyl-3-iodo-L-tyrosine, amide itself is not extensively characterized in public safety literature, we can infer its primary hazards from close structural analogs and the presence of the iodo- group.

The parent compound, N-Acetyl-L-tyrosine, is classified as causing serious eye damage[2][3]. Therefore, it is imperative to treat its iodinated amide derivative with the same, if not greater, level of caution. The most significant consideration for disposal, however, stems from the iodine atom. Iodinated organic compounds require specific disposal pathways because improper thermal treatment (e.g., autoclaving or certain types of incineration) can release iodine vapor, which is hazardous and environmentally harmful[4].

IdentifierValue
Chemical Name N-Acetyl-3-iodo-L-tyrosine, amide
CAS Number 59302-19-1[1]
Molecular Formula C₁₁H₁₃IN₂O₃[1]
Inferred Health Hazards Causes serious eye damage (inferred from N-Acetyl-L-tyrosine)[2][3]. Wear appropriate eye protection at all times.
Primary Disposal Concern Iodinated Organic Compound. Must not be disposed of via standard pathological incineration or autoclaving to prevent the release of iodine vapor[4]. Requires management as hazardous chemical waste.
Chemical Incompatibilities Avoid strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent exothermic reactions[5][6].

Personal Protective Equipment (PPE) & Safety Precautions

Given the high risk of serious eye damage, a stringent PPE protocol is mandatory. The Occupational Safety and Health Administration (OSHA) mandates protective equipment to minimize exposure[7].

  • Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) tested for use with laboratory chemicals. If contact occurs, remove and dispose of the gloves immediately, then wash hands thoroughly.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Ventilation: All handling and preparation of waste should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.

Disposal Workflow & Decision Making

The correct disposal path for N-Acetyl-3-iodo-L-tyrosine, amide depends on its form (solid, solution, or contaminated debris). The following workflow provides a clear decision-making process to ensure safety and compliance.

G cluster_legend Legend Start Start Decision Decision Process Process Endpoint Endpoint start Waste Generation decision1 What is the form of the waste? start->decision1 solid Solid Powder, Concentrated Residue, or Contaminated Debris decision1->solid Solid / Concentrated dilute Dilute Aqueous Solution (e.g., buffer washes) decision1->dilute Dilute Aqueous protocol_a Follow Protocol A: Solid Hazardous Waste Disposal solid->protocol_a protocol_b Follow Protocol B: Aqueous Waste Pre-treatment dilute->protocol_b endpoint_a Dispose via Institutional EHS Pickup protocol_a->endpoint_a endpoint_b Dispose as Non-Hazardous Waste (Pending EHS Approval) protocol_b->endpoint_b

Caption: Decision workflow for N-Acetyl-3-iodo-L-tyrosine, amide waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste & Contaminated Materials

This protocol applies to the pure compound, concentrated residues, and any materials (e.g., weigh boats, gloves, paper towels) grossly contaminated with it. This waste stream is managed as regulated hazardous chemical waste.

  • Waste Collection: Designate a specific waste container for "Iodinated Organic Waste." Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection: Use a container that is in good condition, chemically compatible, and has a secure, leak-proof lid[7][8]. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled clearly with the words "HAZARDOUS WASTE "[8][9]. The label must also include the full chemical name, "N-Acetyl-3-iodo-L-tyrosine, amide," and an approximate concentration or quantity.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[9][10]. The SAA should be a secondary containment bin to prevent spills. Keep the container closed at all times except when adding waste[8].

  • Arrange for Pickup: Once the container is 90% full, or according to your institution's timeline, submit a chemical waste pickup request to your EHS department[8]. They will transport it to a licensed hazardous waste disposal facility for proper treatment, likely via incineration under conditions suitable for halogenated compounds[9].

Protocol B: Pre-treatment and Disposal of Dilute Aqueous Solutions

For trace amounts in aqueous solutions, such as buffer from a wash step, chemical neutralization to convert the iodine to a less hazardous form may be an option. This converts the potentially hazardous organic iodine into inorganic iodide, which is often permissible for drain disposal[11][12]. Crucially, you must verify this procedure and the final disposal method with your institution's EHS office before implementation.

Objective: To reduce the iodo- group to iodide (I⁻) using a reducing agent.

Materials:

  • Iodine-containing aqueous waste solution

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • pH indicator strips

  • Appropriate PPE

Methodology:

  • Preparation: Perform this procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Neutralization: While stirring the aqueous waste solution, slowly add the 10% sodium thiosulfate solution dropwise.

  • Verification: Continue adding the reducing agent until a test with a starch indicator solution (if applicable and compatible) shows no presence of oxidizing iodine. In the absence of a simple test, a conservative addition of the reducing agent is recommended.

  • pH Check: After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within the neutral range (typically 6-8) acceptable for aqueous waste disposal at your facility[11]. Adjust with a mild acid or base if necessary.

  • Final Disposal: Once neutralized and pH-adjusted, and only after receiving explicit approval from your EHS department, the solution may be disposed of down the drain with copious amounts of running water[11].

Regulatory Compliance Summary

All chemical waste disposal is governed by strict regulations to protect human health and the environment. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA[7][10].

RequirementStandard / RegulationKey Actions
Waste Identification EPA / RCRA[10]Characterize waste as hazardous due to its iodinated nature.
Container Management OSHA & EPA[7][8]Use compatible, sealed, and undamaged containers. Keep closed when not in use.
Labeling EPA / RCRA[8][9]Label must include "HAZARDOUS WASTE" and the full chemical name.
Accumulation EPA Subpart K[7][10]Store waste in a designated Satellite Accumulation Area (SAA) near the point of generation. Adhere to volume and time limits.
Final Disposal EPA / RCRA[9][13]Waste must be handled by a licensed hazardous waste disposal company. Maintain records of disposal.

By adhering to these detailed procedures, you ensure that the disposal of N-Acetyl-3-iodo-L-tyrosine, amide is conducted safely, responsibly, and in full compliance with regulatory standards. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.

References

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA Archives. [Link]

  • BioSafe Tech by QUALIA. (2025). Cytotoxic Drug Handling with Biosafety Isolators. Retrieved from BioSafe Tech. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research. [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from a university environmental health and safety source. [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA. [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - 3,5-Diiodo-L-tyrosine. Retrieved from DC Fine Chemicals. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from NCBI Bookshelf. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from ASHP. [Link]

  • Duke University Occupational & Environmental Safety Office. (2025). Safe Handling of Hazardous Drugs. Retrieved from Duke OESO. [Link]

  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine. Retrieved from CWRU. [Link]

  • Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from r/chemhelp. [Link]

  • The University of Edinburgh. (2019). Disposal of Radioactive Waste. Retrieved from The University of Edinburgh. [Link]

Sources

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